5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Description
Properties
IUPAC Name |
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
exploring the chemical space of substituted aminophenyl triazoles
An In-depth Technical Guide to the Chemical Space of Substituted Aminophenyl Triazoles for Drug Discovery Professionals
Foreword: The Enduring Potential of the Triazole Scaffold
The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in a multitude of clinically significant drugs due to their favorable metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1][2][3][4][5] The aminophenyl substituent further enhances the potential for molecular interactions and provides a versatile handle for synthetic diversification. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of the chemical space of substituted aminophenyl triazoles, delving into their synthesis, structure-activity relationships, and biological applications, thereby offering a roadmap for the rational design of novel therapeutics.
I. Navigating the Synthetic Landscape: Crafting the Aminophenyl Triazole Core
The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. Fortunately, a diverse array of synthetic methodologies has been developed for the construction of both 1,2,3- and 1,2,4-aminophenyl triazoles. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Rise of "Click Chemistry": A Gateway to 1,2,3-Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction's mild conditions, high yields, and tolerance of a wide range of functional groups make it particularly attractive for the creation of compound libraries.
A general workflow for the synthesis of aminophenyl-1,2,3-triazoles via CuAAC is depicted below:
Figure 1: General workflow for the synthesis of substituted aminophenyl 1,2,3-triazoles via CuAAC.
Experimental Protocol: Synthesis of a 4-Substituted-1-(aminophenyl)-1,2,3-triazole
-
Synthesis of the Aryl Azide:
-
Dissolve the corresponding substituted aminobenzene in a suitable solvent (e.g., a mixture of water and HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
Add a solution of sodium azide (NaN₃) dropwise, which will result in the formation of the aryl azide, often as a precipitate.
-
Isolate the aryl azide by filtration and wash with cold water.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the aryl azide and a terminal alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed by a solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.
-
B. Classical Approaches to the 1,2,4-Triazole Isomer
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines, hydrazides, or amidrazones. These methods, while sometimes requiring harsher conditions than CuAAC, offer access to a different and equally valuable region of chemical space.[7][8]
A common and versatile method involves the reaction of an aryl hydrazide with a suitable one-carbon synthon, followed by cyclization. For instance, the reaction of 4-aminobenzohydrazide with carbon disulfide in the presence of a base leads to a 1,3,4-oxadiazole-2-thiol, which can then be reacted with a primary amine to yield the corresponding 4-substituted-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol.
Figure 2: Synthetic pathway to substituted aminophenyl 1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol
-
Synthesis of 4-aminobenzohydrazide:
-
Reflux ethyl-4-aminobenzoate with hydrazine hydrate in ethanol.
-
Cool the reaction mixture to obtain the solid 4-aminobenzohydrazide, which can be purified by recrystallization.
-
-
Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol:
-
Reflux 4-aminobenzohydrazide with carbon disulfide in ethanolic potassium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter and wash the solid to obtain the oxadiazole-thiol.
-
-
Synthesis of the 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol:
-
Reflux the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with a substituted primary aryl amine in ethanol.
-
The desired 1,2,4-triazole-3-thiol will precipitate upon cooling and can be purified by recrystallization.
-
II. Deciphering the Code: Structure-Activity Relationships (SAR)
The biological activity of substituted aminophenyl triazoles is exquisitely sensitive to the nature and position of substituents on both the aminophenyl and triazole rings. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.
A. The Influence of Phenyl Ring Substitution
Substituents on the aminophenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target protein.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring has often been associated with enhanced antimicrobial and antifungal activity.[9] This may be due to increased hydrogen bonding potential or altered electronic interactions with the active site.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or methyl (-CH₃) can also contribute to activity, suggesting that a balance of electronic effects is often required for optimal potency. The specific impact of EDGs can be highly target-dependent.
B. The Role of Triazole Ring Substituents
The substituents on the triazole ring play a pivotal role in defining the compound's biological profile.
-
Aryl and Heteroaryl Groups: The introduction of various aryl or heteroaryl moieties at the 4-position of the 1,2,4-triazole ring has been a fruitful strategy for developing potent antimicrobial agents. The nature of these rings and their substituents can significantly impact the overall shape and electronic distribution of the molecule.
-
Thiol and Thioether Derivatives: The 1,2,4-triazole-3-thiol core is a common feature in many biologically active compounds. Alkylation of the thiol group to form thioethers provides an avenue for further diversification and has been shown to modulate activity.[10]
C. Quantitative Insights into Biological Activity
The following tables summarize the biological activities of representative substituted aminophenyl triazoles against various pathogens and cancer cell lines.
Table 1: Antibacterial and Antifungal Activity of Selected Aminophenyl Triazoles
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Triazole Ring) | Organism | MIC (µg/mL) | Reference |
| 1a | 4-Cl | 2,4-dichlorobenzyl | S. aureus | 12.5 | [9] |
| 1b | 4-NO₂ | 4-bromobenzyl | E. coli | 25 | [9] |
| 2a | H | 4-chlorophenyl | A. niger | 50 | |
| 2b | 4-NO₂ | 2-nitrophenyl | C. albicans | 25 |
Table 2: Anticancer Activity of Selected Aminophenyl Triazoles
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Triazole Ring) | Cell Line | IC₅₀ (µM) | Reference |
| 3a | H | Thieno[3,2-d]pyrimidin-4(3H)-one | HepG2 | 17.69 | [11] |
| 3b | H | Thieno[3,2-d]pyrimidin-4(3H)-one | MCF7 | 17.69 | [11] |
| 4a | H | Amino acid conjugate | MCF7 | <10 | [12] |
| 4b | H | Amino acid conjugate | HepG2 | <10 | [12] |
III. In the Lab: Key Experimental Protocols
The evaluation of novel aminophenyl triazole derivatives necessitates robust and reproducible biological assays. The following protocols provide a general framework for assessing antimicrobial and anticancer activity.
A. Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight at the optimal temperature.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
B. In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC₅₀:
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
IV. Visualizing the Connections: Pathways and Workflows
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Accelerating Kinase Inhibitor Discovery: An Integrated Screening Workflow for 1,2,3-Triazole Scaffolds
Abstract
The 1,2,3-triazole moiety has emerged as a privileged scaffold in kinase inhibitor design due to its ability to mimic the purine ring of ATP, its metabolic stability, and the synthetic accessibility provided by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the rigidity of the triazole linker and its distinct electronic properties require a rigorous screening cascade to differentiate true orthosteric binders from non-specific aggregators. This application note details a validated three-stage workflow—Biochemical (ADP-Glo™) , Biophysical (SPR) , and Cellular (NanoBRET™) —designed to screen triazole-based libraries with high fidelity.
Phase 1: Library Design & Structural Rationale
Before screening, it is critical to understand the structural role of the triazole. In kinase inhibitors, the 1,2,3-triazole ring often functions as a bioisostere of an amide bond or functions directly as the hinge-binding motif, interacting with the kinase ATP-binding pocket via hydrogen bonding (specifically N2 and N3 atoms).
Key Design Consideration:
-
The "Click" Scar: While CuAAC allows rapid library synthesis, the resulting triazole is a rigid linker. Ensure your library design accounts for the specific steric constraints of the target kinase's gatekeeper residue.
Phase 2: Primary Screening (Biochemical)
Method: ADP-Glo™ Kinase Assay (Promega) Objective: High-Throughput Screening (HTS) to determine IC50.
Rationale
We utilize the ADP-Glo™ platform because it measures the universal product of the kinase reaction (ADP) rather than a specific substrate phosphorylation event. This is crucial for triazole libraries, which may be tested against a panel of diverse kinases (e.g., EGFR, CDK2, MET) where substrate availability varies.
Protocol: ADP-Glo™ HTS Workflow
Reagents:
-
Kinase Enzyme System (Target specific)
-
Ultrapure ATP (10 mM stock)
-
ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP)[1][2]
-
Kinase Detection Reagent (converts generated ADP to ATP
Luciferase)[1][2][3][4]
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare triazole compounds in 100% DMSO via acoustic dispensing (e.g., Echo® Liquid Handler) into 384-well white, low-volume plates.
-
Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.
-
-
Enzyme Reaction (5 µL):
-
Add 2 µL of Kinase/Substrate master mix.
-
Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.
-
Add 2 µL of ATP (at
concentration for the specific kinase). -
Incubate for 60 minutes at RT.
-
-
ADP-Glo™ Reaction (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate 40 minutes at RT. (Stops kinase, burns excess ATP).
-
-
Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate 30 minutes.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Validation:
Calculate the Z-factor (
Phase 3: Biophysical Validation (Kinetics)
Method: Surface Plasmon Resonance (SPR) (e.g., Biacore™ or Octet®)
Objective: Determine Binding Kinetics (
Rationale
Triazole inhibitors often exhibit unique kinetic profiles. A compound might have a moderate IC50 but a long residence time (slow
Protocol: Single-Cycle Kinetics
-
Immobilization:
-
Immobilize the target Kinase (ligand) onto a CM5 sensor chip using standard Amine Coupling.
-
Target Level: Aim for low density (approx. 2000 RU) to minimize mass transport limitations.
-
-
Analyte Injection:
-
Prepare a 5-point concentration series of the Triazole hit (e.g., 0.1 µM to 10 µM).
-
Inject in increasing concentrations without regeneration between injections (Single-Cycle).
-
-
Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Pass Criteria:
value < 10% of .
-
Phase 4: Cellular Target Engagement
Method: NanoBRET™ Target Engagement (TE) Assay Objective: Quantify intracellular affinity and permeability.
Rationale
A triazole compound may be potent biochemically but fail to penetrate the cell membrane or be pumped out by transporters. NanoBRET™ measures the displacement of a fluorescent tracer by your compound inside a live cell, providing a true intracellular
Protocol: NanoBRET™ TE[5][6][7][8][9]
-
Transfection (Day 1):
-
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
-
Plate cells into 96-well format (20,000 cells/well).
-
-
Tracer & Inhibitor Addition (Day 2):
-
Remove media and replace with Opti-MEM containing the NanoBRET™ Tracer (at determined
concentration). -
Add the Triazole test compound (serially diluted).
-
Add the NanoLuc® Substrate.[5]
-
-
Measurement:
-
Incubate for 2 hours at 37°C.
-
Measure BRET signal (Donor emission 460nm; Acceptor emission 618nm) on a BRET-compatible reader (e.g., GloMax®).
-
-
Calculation:
-
Calculate the milliBRET ratio (mBRET).
-
Plot mBRET vs. [Compound] to determine intracellular affinity.
-
Workflow Visualization
The following diagram illustrates the integrated screening cascade, moving from the chemical library to cellular validation.
Figure 1: The funnel-based screening cascade filters triazole compounds from raw synthesis to validated cellular leads.
Mechanism of Action: NanoBRET™
Understanding the competition assay is vital for interpreting Phase 3 results.
Figure 2: In the NanoBRET™ assay, the Triazole inhibitor competes with the Tracer. A decrease in BRET signal confirms the inhibitor has entered the cell and bound the kinase.
Data Summary & Interpretation
When analyzing your triazole library, organize data to identify "Discrepancy Compounds"—those with high biochemical potency but low cellular activity (permeability issues).
| Compound ID | Structure Note | ADP-Glo IC50 (nM) | SPR | Residence Time (min) | NanoBRET IC50 (nM) | Permeability Score |
| TZ-001 | 1,4-disubstituted | 15 | 18 | 2.5 | >10,000 | Poor |
| TZ-002 | 1,5-disubstituted | 450 | 480 | 1.1 | 600 | Good |
| TZ-003 | Fluorinated linker | 8 | 5 | 14.2 | 12 | Excellent |
-
TZ-001: Potent enzyme inhibitor but fails to enter the cell. Re-design lipophilicity.
-
TZ-003: The ideal lead. High potency, long residence time (slow off-rate), and excellent cellular engagement.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual (TM313). Link
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[6][7] Nature Communications, 6, 10091. Link
-
Reaction Biology. (2024). Surface Plasmon Resonance (SPR) Kinase Assays.[8] Link
-
Matin, A., et al. (2022).[9] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9. Link
Sources
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 3. ADP-Glo™ Kinase Assay [promega.jp]
- 4. promega.com [promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes & Protocols: Molecular Docking Studies of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline in molecular docking studies. This document outlines the scientific rationale, detailed protocols for ligand and protein preparation, docking execution, and in-depth analysis of the results. By integrating established computational methodologies with the specific chemical properties of the title compound, this guide aims to facilitate the exploration of its therapeutic potential through structure-based drug design.
Introduction: The Scientific Rationale
The strategic use of specific molecular scaffolds is a cornerstone of modern medicinal chemistry. The compound this compound incorporates several key features that make it a compelling candidate for drug discovery and, consequently, for molecular docking studies.
-
The Triazole Moiety : Triazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The five-membered ring with three nitrogen atoms can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.[2][4]
-
The Fluoro Substituent : The inclusion of a fluorine atom is a well-established strategy in drug design.[5][6] Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties.[7][8] It can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity through electrostatic interactions, and modulate lipophilicity to improve cell permeability.[5][9]
-
The Aniline Scaffold : The aniline group provides a versatile platform for further chemical modification and can also engage in important interactions within a protein's binding pocket.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[10][12] This in silico approach allows for the rapid screening of virtual compound libraries and provides insights into the molecular basis of ligand-target interactions, thereby guiding the design of more potent and selective drug candidates.[13][14]
This guide will walk you through a robust workflow for conducting molecular docking studies with this compound, from initial setup to the interpretation of results.
Ligand and Protein Preparation: The Foundation of Accurate Docking
The quality of the input structures is paramount for obtaining meaningful docking results.[15] This section details the essential steps for preparing both the ligand and the target protein.
Ligand Preparation Protocol
The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties.
Step-by-Step Ligand Preparation:
-
Obtain 2D Structure : The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases such as PubChem (CID 28412333).[16]
-
Convert to 3D : The 2D structure is then converted to a 3D conformation. This can be done using the same software or dedicated programs like Open Babel.
-
Energy Minimization : The 3D structure should be subjected to energy minimization to obtain a low-energy, stable conformation. This is a crucial step to ensure realistic bond lengths and angles.[17]
-
Assign Partial Charges : Appropriate partial charges need to be assigned to each atom. Common charge models include Gasteiger or AM1-BCC.[18]
-
Define Rotatable Bonds : The rotatable bonds within the ligand should be defined to allow for conformational flexibility during the docking process.[19]
-
Save in Appropriate Format : The prepared ligand should be saved in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina or .mol2.
Protein Preparation Protocol
The target protein structure is typically obtained from the Protein Data Bank (PDB).
Step-by-Step Protein Preparation:
-
Select a Target Protein : The choice of protein target will depend on the therapeutic area of interest. Triazole derivatives have shown activity against a range of targets, including kinases and cytochrome P450 enzymes.[1][20]
-
Download PDB File : Download the crystal structure of the target protein from the RCSB PDB database. It is advisable to choose a high-resolution structure with a co-crystallized ligand if available.[10]
-
Clean the Protein Structure :
-
Add Hydrogen Atoms : Crystal structures often lack hydrogen atoms. These must be added, paying close attention to the correct protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at a physiological pH.[19][21]
-
Assign Partial Charges : Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.
-
Define the Binding Site : The binding site for docking can be defined in several ways:
-
If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand.[10]
-
If the binding site is unknown, "blind docking" can be performed where the entire protein surface is considered, or pocket prediction algorithms can be used to identify potential binding sites.[10][22]
-
-
Save in Appropriate Format : Save the prepared protein in a format compatible with the docking software (e.g., .pdbqt).
The Molecular Docking Workflow
This section outlines the general workflow for performing a molecular docking experiment. While specific commands may vary between software packages like AutoDock, GOLD, or Glide, the underlying principles remain the same.[11][23]
Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Grid Generation
Before docking, a grid box must be defined to specify the search space for the ligand within the protein's binding site.[24] The size of the grid box should be large enough to accommodate the ligand in various orientations but not so large that it becomes computationally expensive and reduces docking accuracy.
Running the Docking Simulation
The docking software will now systematically explore different conformations of the ligand within the defined grid box.[10] This involves a search algorithm (e.g., a genetic algorithm) to generate a variety of ligand poses and a scoring function to evaluate the fitness of each pose.[15]
Analysis and Interpretation of Docking Results
Key Metrics for Analysis
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy (ΔG). | More negative values indicate stronger predicted binding.[25] |
| Root Mean Square Deviation (RMSD) | The average distance between the atoms of the docked pose and a reference pose (e.g., from a crystal structure). | RMSD values < 2.0 Å are generally considered a good prediction.[12][25] |
| Intermolecular Interactions | The non-covalent interactions between the ligand and the protein. | Includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[25][26] |
| Cluster Analysis | Grouping of similar ligand poses. | The most populated cluster with the lowest binding energy is often considered the most likely binding mode. |
Visualizing Interactions
Visualization software such as PyMOL or UCSF Chimera is essential for inspecting the docked poses and understanding the specific interactions between this compound and the protein.[27] Pay close attention to which amino acid residues are interacting with the triazole ring, the fluoro group, and the aniline moiety.
A Self-Validating System: Redocking
To build confidence in your docking protocol, it is highly recommended to perform a redocking experiment if a co-crystallized ligand is available.[10][28] This involves extracting the native ligand, docking it back into the protein, and comparing the predicted pose to the experimental pose. An RMSD value below 2.0 Å between the docked and crystal poses indicates that the docking protocol is reliable.
Advanced Considerations
-
Protein Flexibility : Most standard docking protocols treat the protein as a rigid structure. However, proteins are dynamic. Techniques like ensemble docking (using multiple protein conformations) or induced-fit docking can account for protein flexibility.[29]
-
Solvent Effects : The role of water molecules in the binding site can be critical. Some advanced docking methods can explicitly include key water molecules.[23]
-
Post-Docking Refinement : Molecular dynamics (MD) simulations can be used to refine the docked poses and provide a more accurate estimation of binding free energies.[[“]]
Conclusion
Molecular docking is a powerful computational tool that can provide valuable insights into the potential of this compound as a therapeutic agent. By following the detailed protocols and best practices outlined in these application notes, researchers can generate reliable and reproducible results that can guide further experimental validation and lead optimization efforts. The unique combination of the triazole, fluoro, and aniline moieties in this compound presents a rich landscape for exploring interactions with a variety of biological targets.
References
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). ResearchGate. [Link]
-
How to interpret and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). AIMS Microbiology. [Link]
-
How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs. (2012). Current Medicinal Chemistry. [Link]
-
Recent researches in triazole compounds as medicinal drugs. (2012). PubMed. [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science. (2022). ResearchGate. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
-
Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Study of Novel 1, 2, 3-Triazole-Linked Metronidazole. (2024). Advanced Journal of Chemistry, Section A. [Link]
-
Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. (2020). PubMed. [Link]
-
Updates on Drug Designing Approach Through Computational Strategies: a Review. (2023). Journal of Applied Biotechnology Reports. [Link]
-
How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]
-
(PDF) Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors. (2021). ResearchGate. [Link]
-
Session 4: Introduction to in silico docking. ASTAR Computational Resource Centre*. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Protein-ligand docking. Cresset Group. [Link]
-
Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. (2023). MDPI. [Link]
-
Computer-Aided Drug Design Methods. (2015). PMC. [Link]
-
What are the best practices for molecular dynamics simulations in drug design? (2023). Bioinformatics Stack Exchange. [Link]
-
Small Molecule Docking. KBbox. [Link]
-
Drug Design Strategies Computational Techniques and Applications. (2012). Books Gateway. [Link]
-
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
-
Computational Methods in Drug Discovery. (2012). PMC. [Link]
-
Glide. Schrödinger. [Link]
-
DOCKING TUTORIAL. (2010). Strasbourg Summer School on Chemoinformatics. [Link]
-
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). MDPI. [Link]
-
AutoDock. The Scripps Research Institute. [Link]
-
Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2019). ResearchGate. [Link]
-
This compound. PubChemLite. [Link]
-
Molecular docking advice. (2020). Reddit. [Link]
-
(PDF) Best Practices in Docking and Activity Prediction. (2026). ResearchGate. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
5-Fluoro-2-(1,2,4-triazol-4-yl)aniline. PubChem. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
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- 3. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KBbox: Methods [kbbox.h-its.org]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 17. quora.com [quora.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
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- 29. researchgate.net [researchgate.net]
- 30. consensus.app [consensus.app]
Advanced Cytotoxicity Profiling of Novel Aniline Derivatives: From Metabolic Activation to Cell Death Mechanisms
Abstract
The evaluation of novel aniline derivatives requires a specialized approach due to their unique physicochemical properties and metabolic liabilities. Unlike direct-acting toxins, anilines often act as pro-toxins, requiring bioactivation (typically N-hydroxylation) to exert cytotoxicity. Furthermore, their reductive chemistry can interfere with standard colorimetric assays (e.g., MTT). This Application Note outlines a robust, multi-parametric workflow using metabolically competent models (HepaRG™) and interference-free endpoints (ATP luminescence) to accurately assess the safety profile of aniline-based candidates.
Part 1: Experimental Design & Model Selection
The Metabolic Conundrum
Standard cell lines like CHO or HEK293 lack the Cytochrome P450 (CYP450) enzymes necessary to metabolize anilines into their toxic intermediates (N-hydroxylamines and quinone imines). Using these lines often yields false negatives (high IC50s) because the parent compound is relatively inert.
Recommendation: Utilize HepaRG™ cells or Primary Human Hepatocytes (PHH) . HepaRG cells maintain basal levels of CYP1A2, CYP2C9, and CYP3A4 comparable to PHH, unlike HepG2 which has negligible CYP activity.
Comparison of In Vitro Models
| Feature | HepG2 | HepaRG™ | Primary Hepatocytes (PHH) | Suitability for Anilines |
| CYP Expression | Very Low / Absent | Moderate to High (Inducible) | High (Variable by donor) | HepaRG is the scalable gold standard. |
| Metabolic Stability | High | High (differentiated state) | Low (dedifferentiate rapidly) | PHH is best for <24h; HepaRG for >24h. |
| Cost/Throughput | Low Cost / High Throughput | Moderate Cost | High Cost | HepaRG balances cost/relevance. |
| Transporter Activity | Low | Functional (NTCP, BSEP) | Functional | Critical for intracellular accumulation. |
Part 2: Visualizing the Toxicity Pathway
Aniline toxicity is a cascade event. The compound itself is often not the killer; the electrophilic metabolites generated by the liver are.
Figure 1: Mechanism of Aniline Cytotoxicity. Note that toxicity is driven by the N-hydroxylamine metabolite and subsequent ROS generation, necessitating metabolically active cell models.
Part 3: Protocols and Methodologies
Protocol A: Sample Preparation (Solubility Control)
Anilines are prone to oxidation and precipitation.
-
Vehicle: Dissolve stock in 100% DMSO.
-
Solubility Check: Perform a visual inspection at 1000x concentration. If precipitate forms, sonicate at 37°C.
-
Working Solution: Dilute to 2x final concentration in culture media immediately before use.
-
Final DMSO: Ensure final well concentration is ≤ 0.5% (v/v) to avoid solvent toxicity masking compound effects.
Protocol B: Primary Cytotoxicity Screen (ATP Luminescence)
Why not MTT? Aniline derivatives (and their metabolites) can chemically reduce tetrazolium salts (MTT/MTS), causing a false increase in absorbance signals (false negative toxicity). ATP assays rely on luciferase, which is less prone to this redox interference.
Materials:
-
Differentiated HepaRG™ cells.
-
CellTiter-Glo® or equivalent ATP reagent.
-
White-walled 96-well plates (to maximize signal reflection).
Workflow:
-
Seeding: Seed HepaRG cells at 10,000 cells/well in 100 µL media. Allow attachment for 24 hours.
-
Treatment: Remove spent media. Add 100 µL of fresh media containing serial dilutions of the aniline derivative (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO2.
-
Detection: Equilibrate plate to RT (30 min). Add 100 µL ATP reagent. Shake for 2 min (orbital). Read Luminescence.
Protocol C: Mechanistic Profiling (ROS Detection)
Since anilines induce methemoglobinemia-like oxidative stress, quantifying ROS is vital.
Method: Flow Cytometry with H2DCFDA.
-
Probe Loading: Wash treated cells with PBS. Incubate with 5 µM H2DCFDA in serum-free media for 30 min at 37°C.
-
Recovery: Wash once and recover in complete media for 15 min.
-
Harvest: Trypsinize cells, resuspend in cold PBS + 1% BSA.
-
Analysis: Measure fluorescence (Ex/Em: 495/529 nm) on a flow cytometer.
-
Gating: Gate on live cells (FSC/SSC) to exclude debris. Shift in FL1 channel indicates oxidative stress.
Part 4: Experimental Workflow Diagram
Figure 2: Integrated Workflow for Aniline Derivative Assessment. The path splits based on primary viability data to determine mode of action.
Part 5: Data Analysis & Regulatory Context
Calculating IC50
Plot Relative Luminescence Units (RLU) vs. Log(Concentration). Fit data using a four-parameter logistic (4PL) regression:
-
Validity Criteria: The "No Cell" control RLU should be < 1% of the Vehicle Control RLU. If higher, the compound interferes with luciferase; switch to a protease-viability marker (GF-AFC).
Regulatory Extrapolation (OECD 129)
In vitro cytotoxicity data can estimate the starting dose for in vivo acute oral toxicity tests, reducing animal usage.[4]
-
Formula:
[4] -
Application: Use the calculated IC50 from the HepaRG ATP assay to predict the LD50 range for subsequent rodent studies (if required).
References
-
OECD. (2010).[4] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (No. 129).[4][5] OECD Series on Testing and Assessment.[4] [Link][4]
-
Guillouzo, A., et al. (2007). The human hepatoma HepaRG cells: A highly differentiated model for studies of liver metabolism and toxicity of xenobiotics. Drug Metabolism Reviews. [Link]
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Focus on Aniline bioactivation). [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[6][4][7][8][9][10] Assay Guidance Manual [Internet].[7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wang, A., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.[11][6] International Journal of Molecular Sciences. [Link]
Sources
- 1. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jrfglobal.com [jrfglobal.com]
- 5. abich.ca [abich.ca]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 11. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfanyl-Aniline Coupling
Status: Operational Current Version: 2.4 (Updated for Photoredox & High-Throughput Protocols) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Method Selection
"Sulfanyl-aniline coupling" typically refers to the formation of a Carbon-Sulfur (C–S) bond involving an aniline derivative. This can be achieved via two distinct mechanistic pathways depending on your starting materials.[1] Select the workflow below that matches your substrate profile to access the correct troubleshooting module.
Workflow Selector: Which reaction are you running?
Figure 1: Decision matrix for selecting the optimal synthetic strategy based on available starting materials.
Module A: Metal-Catalyzed Cross-Coupling (The "Poisoning" Problem)
Context: Coupling an aryl halide (bearing an amine) with a thiol, or an aminothiol with an aryl halide. Primary Challenge: Catalyst deactivation. Sulfur is a potent ligand that binds irreversibly to Pd/Cu sites, forming resting states that shut down the catalytic cycle.
Troubleshooting Guide: Palladium Catalysis (Buchwald-Hartwig Type)
Q: The reaction stalls after 10% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing thiolate bridging . In the catalytic cycle, the oxidative addition complex (L₂Pd(Ar)X) reacts with the thiol. If the reductive elimination is slow, the palladium species dimerize via sulfur bridges, becoming catalytically silent.
Corrective Protocol:
-
Ligand Switch: Move to ligands with high steric bulk and wide bite angles to prevent dimerization.
-
Recommended: Josiphos (CyPF-tBu), Xantphos, or bulky biaryl phosphines (BrettPhos).
-
-
Pre-catalyst Strategy: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand in situ if poisoning is severe. Use oxidative-addition precatalysts (e.g., Pd-G3 or Pd-G4 sources) to ensure the active species enters the cycle immediately.
-
Order of Addition:
-
Incorrect: Mixing Pd, Ligand, and Thiol immediately.
-
Correct: Pre-stir Pd and Ligand for 30 mins. Add Aryl Halide. Slowly add the Thiol (syringe pump) to keep the concentration of free thiol low relative to the catalyst.
-
Q: I am seeing significant disulfide (R-S-S-R) formation instead of the product. A: This is oxidative homocoupling, often catalyzed by trace metals in the presence of oxygen.
Corrective Protocol:
-
Degassing: Sparging with
is insufficient. Use freeze-pump-thaw cycles (x3) for the solvent. -
Reductant Additive: Add 10-20 mol% of Zinc dust or Formate salts . This helps reduce any formed disulfide back to the thiolate in situ, allowing it to re-enter the cross-coupling cycle.
Data: Ligand Performance in High-N/S-Content Couplings
| Ligand Class | Representative | Performance | Mechanism of Action |
| Bisphosphines | Xantphos | ⭐⭐⭐⭐ | Wide bite angle accelerates reductive elimination. |
| Ferrocenyl | Josiphos (CyPF-tBu) | ⭐⭐⭐⭐⭐ | Extreme steric bulk prevents Pd-S-Pd bridging. |
| Biaryl | BrettPhos | ⭐⭐⭐ | Good, but susceptible to displacement by high conc. thiols.[1][2][3] |
| Bipyridines | dtbbpy | ⭐⭐ | Better suited for Ni/Photoredox (see Module C). |
Module B: Direct C-H Sulfenylation (Regioselectivity)
Context: Reacting a native aniline with a disulfide or sulfonyl hydrazide to install a sulfur group on the ring.
Primary Challenge:
Troubleshooting Guide
Q: The sulfur is attaching to the Nitrogen (Sulfenamide formation) instead of the Carbon ring.
A: Aniline nitrogens are hard nucleophiles. Under basic conditions,
Corrective Protocol:
-
Acid Catalysis: Switch from basic to acidic conditions (e.g., p-TsOH or Lewis Acids like
). This protonates the amine (deactivating it as a nucleophile) while activating the disulfide electrophile for Friedel-Crafts type attack. -
Temperature:
-sulfenylation is often reversible. Heating the reaction (>80°C) can drive the rearrangement to the thermodynamic para-isomer.
Q: How do I force Ortho-selectivity? A: Use a Directing Group (DG) approach.
-
Protocol: Convert the aniline to an amide or urea (e.g., pivalamide). Use a Cu(II) catalyst.[4][5] The carbonyl oxygen coordinates with Copper, directing the sulfur electrophile to the ortho position via a 6-membered metallacycle intermediate.
Module C: The Modern Approach (Ni-Photoredox)
Context: Using light and Nickel catalysis to couple aryl halides with thiols under mild conditions. This is the "Green" standard for pharmaceutical intermediates.
Mechanism & Troubleshooting
This method utilizes a dual catalytic cycle: a Photocatalyst (Ir or Organic) generates radicals, and a Ni catalyst forms the bond.
Figure 2: Simplified Dual Ni/Photoredox Cycle. Note that Ni(I) is the key intermediate that must be stabilized.
Q: The reaction works on 50mg scale but fails at 1g. Why? A: Beer-Lambert Law attenuation.[6] The light cannot penetrate the larger volume of the reaction mixture.
-
Fix: Use a flow reactor or increase surface area (flat vessels). Do not simply use a larger round-bottom flask.
Q: What is the role of the base in Ni-photoredox? A: The base deprotonates the thiol. However, in Ni-catalysis, amine bases (like pyridine or DBU) can also act as ligands for Nickel, altering its redox potential.
-
Recommendation: If using Ni/Bipyridine, use inorganic bases (
) to avoid ligand displacement. If using soluble organic bases, ensure they are sterically hindered (e.g., 2,6-lutidine).
References & Authority
-
Pd-Catalyzed C-S Coupling Mechanisms:
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. J. Am. Chem. Soc.
-
-
Ni-Photoredox C-S Coupling:
-
Qin, Y., et al. (2021).[7] Photoredox Nickel-Catalyzed C-S Cross-Coupling: Mechanism, Kinetics, and Generalization. J. Am. Chem. Soc.
-
-
Copper-Catalyzed Regioselective Sulfenylation:
-
Daugulis, O., et al. (2012).[4] Copper-Promoted ortho-C–H Sulfenylation of Benzoic Acid Derivatives.
-
-
Disulfide Management in Coupling:
-
Kou, M., et al. (2022).[8] Copper-Catalyzed Sulfinyl Cross-Coupling Reaction. Org. Lett.
-
Sources
- 1. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoredox Nickel-Catalyzed C-S Cross-Coupling: Mechanism, Kinetics, and Generalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]
troubleshooting low yield in the synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Topic: Troubleshooting Low Yield in the Synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)
Status: Active Ticket ID: CHEM-SUP-2024-05F Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields in the synthesis of This compound . This scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors and other heterocyclic pharmaceuticals.
The synthesis typically involves two critical stages:
-
S_NAr Coupling: Reaction of 2,5-difluoronitrobenzene with 1H-1,2,4-triazole-3-thiol.
-
Chemoselective Reduction: Conversion of the nitro group to an aniline in the presence of a sulfur linker and a fluorine atom.
Our analysis suggests your yield loss stems from three specific failure points: Regiochemical scrambling (N- vs. S-alkylation) , Catalyst poisoning during hydrogenation , or Isoelectric loss during workup .
Module 1: The Coupling Reaction (S_NAr)
Q: My LC-MS shows two peaks with the same mass during the coupling step. Why is my desired product yield low?
A: You are likely observing N-alkylation competition.
The Mechanism: 1H-1,2,4-triazole-3-thiol is an ambident nucleophile . It exists in tautomeric equilibrium between the thiol and thione forms. Under basic conditions, the anion can attack the electrophile (2,5-difluoronitrobenzene) via the Sulfur atom (desired S-alkylation) or the Nitrogen atoms (undesired N-alkylation).
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use K₂CO₃ (Potassium Carbonate) | Stronger bases (NaH) often promote N-alkylation by creating a "naked" nitrogen anion. K₂CO₃ in polar aprotic solvents favors the softer nucleophile (Sulfur) via HSAB (Hard-Soft Acid-Base) theory. |
| Solvent | DMF or DMSO | These polar aprotic solvents solvate the cation (K+), leaving the thiolate anion free to react. Avoid protic solvents (EtOH) during this step as they can solvate the anion and reduce nucleophilicity. |
| Temperature | Control at 60–80°C | Higher temperatures (>100°C) increase the entropy of the system and often favor the thermodynamic N-alkylated byproduct or polymerization. |
| Stoichiometry | 1.1 eq Thiol : 1.0 eq Ar-F | A slight excess of the thiol ensures complete consumption of the fluoronitrobenzene. |
Validation Experiment: Run a crude NMR.
-
S-Alkylated (Desired): The triazole ring protons typically appear as a distinct singlet around
8.5 ppm (depending on solvent). -
N-Alkylated (Undesired): Often shows a shift in the triazole protons and a different splitting pattern if the symmetry is broken.
Module 2: The Reduction Step
Q: The reaction stalls when I use H₂/Pd-C, or I lose the fluorine atom. How do I reduce the nitro group safely?
A: Sulfur is poisoning your Palladium catalyst, or the conditions are causing hydrodefluorination.
The Problem:
-
Catalyst Poisoning: The thioether (sulfide) linkage in your molecule binds irreversibly to the active sites of Palladium (Pd) and Platinum (Pt) catalysts, halting the catalytic cycle.
-
Defluorination: Even if the reaction proceeds, standard hydrogenation conditions often cleave aromatic Carbon-Fluorine bonds (hydrodehalogenation).
The Solution: Chemical Reduction (The "Bechamp" or Dithionite Route)
Switch to a chemical reduction method that is tolerant of sulfur and halogens.
Recommended Protocol (Fe/NH₄Cl):
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Procedure:
-
Dissolve substrate in EtOH/H₂O.
-
Add NH₄Cl and Fe powder.
-
Heat to reflux (approx. 70-80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).
-
Monitor by TLC/LC-MS (usually complete in 2-4 hours).
-
-
Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.
Alternative (Sodium Dithionite): If metal waste is a concern, use Sodium Dithionite (Na₂S₂O₄) in THF/Water. This is a very mild method that preserves halides.
Module 3: Isolation & Purification
Q: I see the product in the reaction mixture, but I lose it during the aqueous workup. Where did it go?
A: Your product is amphoteric; you are likely washing it away in the aqueous phase.
The Chemistry: The product contains:
-
Aniline: Weakly basic (
). -
Triazole: Weakly acidic/basic depending on tautomer (
).
If you extract with strong acid (HCl), the aniline protonates, and the molecule stays in the water. If you extract with strong base (NaOH), the triazole NH can deprotonate, forming a water-soluble salt.
Optimization Guide:
-
pH Control: Adjust the aqueous layer to pH 7–8 before extraction. This ensures the molecule is in its neutral, organic-soluble form.
-
Solvent: Use Ethyl Acetate or THF/DCM mixtures. The product has poor solubility in pure hexanes or ether.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic product into the organic layer.
Visualizing the Pathway & Troubleshooting
The following diagram illustrates the reaction logic and decision nodes for troubleshooting.
Caption: Figure 1. Troubleshooting logic flow for the synthesis of this compound, highlighting critical failure points in regioselectivity and reduction.
References
-
Regioselectivity in Triazole Alkylation: Al-Soud, Y. A., et al.[1][2] "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2004. (Discusses the S- vs N-alkylation competition and base effects).
-
Reduction of Nitro Compounds with Sulfides (Zinin Reduction): Porter, H. K.[3] "The Zinin Reduction of Nitroarenes."[3] Organic Reactions, 1973. (Foundational text on reducing nitro groups in the presence of sulfur).
-
Iron-Mediated Reduction Protocols: Sigma-Aldrich Technical Bulletin. "Reduction of Nitro Compounds - Common Conditions."[4] (Validates the Fe/NH4Cl method for sensitive substrates).
-
Target Molecule Data: MolDB Compound Entry. "5-Fluoro-2-(1h-1,2,4-triazol-1-yl)aniline / CAS 869942-02-9."[5] (Provides physical property data for the target and isomers).[6][7][8]
Sources
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. figshare.com [figshare.com]
- 3. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. 869942-02-9 | 5-Fluoro-2-(1h-1,2,4-triazol-1-yl)aniline - Moldb [moldb.com]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Novel Triazole-Based Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of novel triazole-based compounds in biological assays. Inconsistent or inaccurate assay results are often linked to a compound's low solubility, which can lead to underestimated activity, variable data, and incorrect structure-activity relationships (SAR).[1] This resource is designed to provide you with the expertise and practical protocols to overcome these hurdles and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why do many of my novel triazole-based compounds exhibit poor aqueous solubility?
A1: The inherent chemical structure of many triazole derivatives contributes to their low water solubility. The triazole ring itself is polar and can participate in hydrogen bonding.[2][3][4] However, the substituents attached to the triazole core, which are often aromatic and hydrophobic to achieve desired biological activity, can dominate the molecule's overall physicochemical properties.[5] Large aromatic systems, in particular, increase molecular hydrophobicity, leading to poor water solubility.[5] This is a common challenge in drug discovery, where a significant percentage of new chemical entities are poorly water-soluble.[6][7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[8][9] This is the "true" solubility of the most stable crystalline form of the compound.
-
Kinetic solubility , on the other hand, is the concentration of a compound when it first precipitates from a solution that was prepared by adding a concentrated stock (usually in an organic solvent like DMSO) to an aqueous buffer.[9][10]
For most in vitro biological assays, kinetic solubility is the more relevant parameter .[9][10] This is because compounds are typically introduced to the assay medium from a concentrated DMSO stock, and the experiment is often run before true thermodynamic equilibrium is reached.[10] Low kinetic solubility can lead to compound precipitation in the assay plate, resulting in an actual concentration that is much lower than the intended concentration.[11]
Q3: How can I quickly assess the solubility of my triazole compounds before starting a large-scale screen?
A3: Early assessment of solubility can save significant time and resources.[12] A simple and rapid method is a nephelometric or turbidimetric assay .[13] In this high-throughput method, a dilution series of your compound (from a DMSO stock) is added to an aqueous buffer in a microplate. The onset of precipitation is detected by an increase in light scattering (turbidity).[13] This provides a quick rank-ordering of compounds by their kinetic solubility. For more quantitative data, high-performance liquid chromatography (HPLC) can be used to measure the concentration of the compound in the supernatant after centrifugation of a saturated solution.[8][13]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution upon dilution into the aqueous assay buffer.
This is a classic sign of poor kinetic solubility and is a frequent problem in high-throughput screening (HTS).[11][14]
-
"Shock" Precipitation: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to crash out of solution before it has a chance to disperse.[14]
-
Solution: Step-wise or Serial Dilution. Instead of a direct large dilution, perform an intermediate dilution in a small volume of the assay buffer. Mix thoroughly, and then add this to the final assay volume.[14] This gradual change in solvent composition can help keep the compound in solution.
-
-
Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay medium is usually kept low (typically <1%) to avoid off-target effects on the biological system. This low final concentration may not be sufficient to maintain the solubility of your compound.
-
Solution: Optimize DMSO Concentration. While keeping the final concentration as low as possible, you might test if a slightly higher, yet biologically tolerated, DMSO concentration (e.g., 0.5% vs. 0.1%) improves solubility. Be sure to include appropriate vehicle controls in your experiment.
-
-
Temperature Effects: Assay buffers are often stored refrigerated. Adding a room temperature DMSO stock to a cold buffer can decrease the solubility of some compounds.[14]
-
Solution: Pre-warm Your Assay Buffer. Gently warm your assay buffer to the experimental temperature (e.g., 37°C) before adding your compound stock.[14]
-
Workflow for Systematic Solubility Enhancement of Triazole-Based Compounds
Issue 2: I observe inconsistent results or a lower-than-expected potency for my compound series.
Poor solubility can directly impact the accuracy and reproducibility of your assay data.[1] If a compound precipitates, the actual concentration in solution is unknown and likely lower than the nominal concentration, leading to an apparent decrease in potency (a right-shifted dose-response curve).
Here are several widely-used techniques to improve the solubility of your triazole compounds for biological assays. It is often beneficial to explore these systematically.
For triazole-based compounds with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the assay buffer can significantly enhance solubility.[15][16][17] The principle is to shift the equilibrium towards the more soluble, ionized form of the compound.[16][18]
-
For weakly acidic drugs: Increasing the pH above the pKa will deprotonate the acidic group, leading to a more soluble anionic form.
-
For weakly basic drugs: Decreasing the pH below the pKa will protonate the basic group, resulting in a more soluble cationic form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of your triazole compound in 100% DMSO.
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final compound concentration and a consistent, low final DMSO concentration (e.g., 1%).
-
Equilibrate the samples for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[8][13]
| Parameter | Recommendation | Rationale |
| pH Range | pH 4.0 - 9.0 | Covers the physiological range and pKa values of many drug-like molecules. |
| Final DMSO % | ≤ 1% | Minimizes co-solvent effects and potential assay interference.[19] |
| Equilibration Time | 1 - 24 hours | Shorter times for kinetic solubility, longer for thermodynamic.[8][10] |
The use of a co-solvent system, where a water-miscible organic solvent is added to the aqueous buffer, is a common and effective technique.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.
Commonly Used Co-solvents for in vitro Assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly PEG 400 [15]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol or PEG 400).
-
Add your triazole compound (from a DMSO stock) to each co-solvent/buffer mixture to the desired final concentration.
-
Equilibrate and analyze as described in the pH modification protocol.
-
Important Consideration: Always run a vehicle control with the same concentration of the co-solvent to assess its impact on your biological assay. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[11][20][21] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced solubility and low toxicity.[20][22]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Add your triazole compound to each cyclodextrin solution.
-
Equilibrate the mixture, allowing time for the inclusion complex to form (this can range from minutes to hours).
-
Assess solubility as previously described.
Workflow for Preparing Compound Solutions for Assays
This technical support guide provides a starting point for addressing solubility challenges with your novel triazole-based compounds. By systematically evaluating and applying these formulation strategies, you can significantly improve the quality and reliability of your biological assay data.
References
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Effects of Properties on Biological Assays | Request PDF.
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Compound solubility measurements for early drug discovery | Comput
- New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC.
- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
- Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Drug solubility: why testing early m
- troubleshooting Compound XAC experiments. Benchchem.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan | Periodica Polytechnica.
- Solubility Assessment Service.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.
- Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Synthesis and Biological Screening of Some Novel Triazole Deriv
- The Importance of Solubility for New Drug Molecules.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
- Triazole Compounds: Recent Advances in Medicinal Research.
- Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumig
- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development.
- High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Micropl
- How to resolve precipitation issue in H₂S production spectrophotometric assay.
- High-Throughput Solubility.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumigatus: Are Cyclodextrins a Solution?. Fortune Journals.
- Combined effect of cosolvent and cyclodextrin on solubiliz
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
- Solubility of triazole?.
- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Compound Management for Quantitative High-Throughput Screening. PMC - NIH.
- WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Biological importance and synthesis of 1,2,3-triazole deriv
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- 22. WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds - Google Patents [patents.google.com]
Technical Support Center: Refinement of Purification Techniques for Fluorinated Aniline Derivatives
Welcome to the Technical Support Center dedicated to the purification of fluorinated aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. The introduction of fluorine into the aniline scaffold significantly alters its physicochemical properties, necessitating a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of fluorinated anilines, providing concise and actionable answers grounded in established chemical principles.
Q1: Why is my fluorinated aniline derivative yellow or brown, and how can I remove the color?
A1: Discoloration in aniline derivatives, including fluorinated ones, is typically due to the formation of colored oxidation products and polymers.[1] This degradation can be accelerated by exposure to air and light. While these impurities may not interfere with all subsequent reactions, high-purity applications demand their removal.
Several methods can be employed to decolorize your sample:
-
Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile polymeric impurities and other colored materials.[1]
-
Column Chromatography: Silica gel chromatography can effectively separate the target compound from colored impurities.[1]
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing colored impurities.[1] In some cases, treatment with activated carbon during recrystallization can help adsorb the colored species.[2]
-
Acid-Base Extraction: This technique can be useful for removing impurities with different acid-base properties.[1]
Q2: The presence of a fluorine substituent seems to be affecting my column chromatography separation. Why is this happening and how can I optimize my method?
A2: The high electronegativity of fluorine can significantly impact the polarity and basicity of the aniline derivative, thereby altering its interaction with the stationary phase (e.g., silica gel).[3] Fluorine's electron-withdrawing nature decreases the basicity of the amino group, which can affect its binding affinity.[3] This can lead to unexpected elution profiles compared to non-fluorinated analogs.
To optimize your column chromatography, consider the following:
-
Solvent System Optimization: The polarity of the eluent is critical. For aniline derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[1] You may need to systematically vary the solvent ratio to achieve optimal separation. A gradient elution, where the polarity of the solvent system is gradually increased, can also be highly effective.[1]
-
Stationary Phase Choice: While silica gel is common, for particularly challenging separations, consider alternative stationary phases like alumina or reverse-phase silica (C18). Reverse-phase chromatography can be a greener alternative and effective for removing colored impurities.[2]
-
Sample Loading: Always dissolve your crude product in a minimal amount of a suitable solvent before loading it onto the column to ensure a tight band and better separation.[1]
Q3: I am struggling to find a suitable solvent for the recrystallization of my fluorinated aniline derivative. What is the best approach?
A3: Finding the right recrystallization solvent can be challenging. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4] The "like dissolves like" principle is a good starting point.[4]
Here's a systematic approach to finding a suitable solvent:
-
Solubility Testing: Test the solubility of a small amount of your compound in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room and elevated temperatures.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be very effective.[4] A common example is an ethanol-water mixture.[4]
-
Consider Fluorophilicity: Lightly fluorinated compounds can exhibit "fluorophilicity," an affinity for other fluorinated molecules.[5] This property can be exploited in purification. For instance, using a fluorinated eluent with a standard hydrocarbon column in HPLC has shown improved separation.[5][6] While less common in recrystallization, considering solvents with some fluorine content might be a novel approach for difficult cases.
Q4: How can I effectively remove residual metal catalysts (e.g., Palladium, Copper) from my reaction mixture?
A4: Residual metal catalysts from coupling reactions (e.g., Buchwald-Hartwig, Ullmann) are common impurities. Their removal is crucial, especially in pharmaceutical applications.
Effective removal strategies include:
-
Filtration: Some catalysts can be removed by filtering the reaction mixture through a pad of Celite or silica gel.[7][8]
-
Aqueous Workup: Washing the organic layer with aqueous solutions of reagents that can complex with the metal, such as ammonium hydroxide or EDTA, can be effective.
-
Specialized Scavengers: Various commercial "metal scavengers" (functionalized silica or polymers) are designed to selectively bind and remove specific metals from solution.
-
Catalyst Properties: Some modern catalysts are designed for easy removal. For example, magnetic catalysts can be removed with an external magnet.[9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format, addressing issues you might encounter during your experiments.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC/Column | Inappropriate solvent system polarity.[1] | Systematically screen solvent systems with varying polarity. A common starting point for anilines is a hexane/ethyl acetate mixture.[1] Consider using a gradient elution to improve resolution.[1] |
| Overloaded column. | Load a smaller amount of crude material. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| Column was packed improperly.[1] | Ensure the silica gel bed is packed evenly and is compact, without any cracks or channels.[1] | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking of Spots on TLC/Column | Compound is too acidic or basic for silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like anilines, adding a small percentage (e.g., 0.1-1%) of triethylamine or ammonia can improve peak shape. |
| Sample is not fully dissolved when loaded. | Ensure the sample is completely dissolved in a minimal amount of solvent before loading.[1] |
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No nucleation sites are present. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] | |
| Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point.[4] |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. | |
| Product is Still Impure After Recrystallization | Impurities have similar solubility to the product. | A different recrystallization solvent or a different purification technique (e.g., chromatography) may be necessary. |
| Cooling was too fast, trapping impurities. | Ensure slow cooling to allow for selective crystallization. | |
| Low Recovery of Purified Product | Too much solvent was used.[4] | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Crystals were filtered before crystallization was complete. | Ensure the solution is thoroughly cooled in an ice bath before filtration. | |
| The product has some solubility in the cold solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Troubleshooting Guide: Removal of Specific Impurities
| Impurity | Identification | Removal Strategy |
| Starting Materials (e.g., Halogenated Nitroaromatics) | TLC or HPLC analysis co-spotted with an authentic sample of the starting material. | Optimize reaction conditions to drive the reaction to completion. If present in the crude product, column chromatography is typically effective for separation.[1] |
| Dehalogenated Byproducts | Mass spectrometry or NMR analysis can confirm the loss of a halogen atom. HPLC can be used for quantification.[10] | Minimize hydrodehalogenation during catalytic hydrogenation by carefully selecting the catalyst, solvent, and reaction temperature.[10] Purification can be achieved by column chromatography or fractional distillation. |
| Over-alkylated Products | TLC may show a less polar spot compared to the desired product. NMR and mass spectrometry can confirm the structure.[1] | Use a stoichiometric amount of the alkylating agent and monitor the reaction closely. Column chromatography is generally effective for separation.[1] |
| Water | Aniline and its derivatives can be hygroscopic. The presence of water can be confirmed by Karl Fischer titration. | Dry the compound using a suitable drying agent like KOH or CaH2, followed by distillation under reduced pressure.[11] For solid compounds, drying in a vacuum oven can be effective. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Column Chromatography of a Fluorinated Aniline Derivative
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.[1]
-
Column Packing: Carefully pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.[1]
-
Sample Loading: Dissolve the crude fluorinated aniline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1] Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Recrystallization of a Solid Fluorinated Aniline Derivative using a Solvent Pair (Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[4]
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation is observed, place the flask in an ice bath to complete the crystallization process.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[4]
-
Drying: Allow the crystals to dry completely, for example, in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of fluorinated aniline derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
- BenchChem. (n.d.). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- BenchChem. (n.d.). Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.
- MDPI. (2021, February 20). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
- Biotage. (2023, December 5). How can I remove color from my reaction product?
- K. T. Mahmudov, M. G. Babashkin, A. M. Maharramov, M. N. Kopylovich, & A. J. L. Pombeiro. (2014).
- ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
Sources
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- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. reddit.com [reddit.com]
Technical Support Center: A Guide to the Stable Handling of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Welcome to the technical support center for 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound throughout your experimental workflows. By understanding the chemical nature of its constituent functional groups—a fluorinated aniline, a 1,2,4-triazole, and an aryl sulfide linkage—we can anticipate and mitigate potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and concerns regarding the stability of this compound, providing not just solutions but also the chemical reasoning behind them.
Q1: I'm observing a gradual discoloration of my solid compound, from off-white to a yellowish or brownish hue. What's happening and is it still usable?
A1: This discoloration is a common indicator of oxidative degradation of the aniline moiety. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and elevated temperatures. This process can lead to the formation of colored impurities, such as quinone-like structures, which may interfere with your experiments.
-
Expert Insight: While minor discoloration may not significantly impact the bulk purity for some applications, it is a clear sign of degradation. For sensitive assays or quantitative studies, it is crucial to use a pure, non-discolored compound. We recommend running a purity check (e.g., by HPLC or LC-MS) to assess the extent of degradation before use.
-
Preventative Measures:
-
Store the solid compound in a tightly sealed, amber vial.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store at or below 4°C for long-term storage.[1]
-
Minimize exposure to light and air during handling.
-
Q2: My compound appears to be degrading in solution, even when stored at low temperatures. What solvent-related factors should I consider?
A2: The choice of solvent is critical for the stability of this compound in solution. Several factors could be at play:
-
Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can promote degradation.
-
pH of the Solution: The 1,2,4-triazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.[1][2] The aniline group is basic and can be protonated, which may affect its reactivity and stability.
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can facilitate the oxidation of the aniline group.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, anhydrous, or HPLC-grade solvents.
-
Degas Your Solvents: Before preparing your stock solution, degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.
-
Consider Solvent Type: Aprotic solvents like DMSO or DMF are generally suitable for stock solutions. If aqueous buffers are required for your experiment, prepare fresh dilutions from a stock solution immediately before use.
Q3: I'm seeing an unexpected peak in my chromatogram after a reaction. Could it be a degradation product of my starting material?
A3: It's highly probable. Depending on the reaction conditions, several degradation pathways could lead to byproducts.
-
Oxidation of the Sulfide Linkage: The aryl sulfide can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or under aerobic conditions with metal catalysis.[3]
-
Cleavage of the C-S Bond: While generally stable, the carbon-sulfur bond can be cleaved under certain reductive or oxidative conditions, or in the presence of specific transition metal catalysts.[4][5][6][7]
-
Modification of the Aniline or Triazole Groups: Depending on your reaction partners, electrophilic aromatic substitution on the aniline ring or reactions involving the triazole nitrogens are possible.
To investigate this, we recommend running a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, and any reagents other than your reaction partner) to see if degradation occurs.
Visualizing Potential Degradation Pathways
To better understand the potential stability issues, the following diagram illustrates the key functional groups and their susceptibility to degradation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To ensure the integrity of your compound, follow these detailed protocols for handling and storage.
Protocol 1: Long-Term Storage of Solid Compound
-
Preparation: Ensure the compound is in a clean, dry, amber glass vial.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to evacuate the air and backfill with a dry, inert gas (e.g., argon or nitrogen).
-
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm®.
-
Storage Conditions: Store the vial in a refrigerator at 4°C or in a freezer at -20°C for extended periods.[1]
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Solvent Preparation: Degas the chosen solvent by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Briefly remove the solid compound from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the desired amount quickly.
-
Dissolution: Add the degassed solvent to the solid compound and dissolve completely, using gentle sonication if necessary.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial with an inert gas overlay at -20°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Long-term) | ≤ 4°C | Inert (Argon/Nitrogen) | Dark (Amber vial) |
| Stock Solution (DMSO/DMF) | -20°C | Inert (Argon/Nitrogen) | Dark (Amber vial) |
Concluding Remarks
The stability of this compound is paramount for reproducible and reliable experimental results. By understanding its chemical vulnerabilities—primarily the oxidative sensitivity of the aniline moiety and the potential for sulfide oxidation—and by implementing the careful handling and storage protocols outlined in this guide, you can significantly enhance the shelf-life and integrity of this valuable research compound. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team.
References
- Benchchem.
- Kumar, K., et al. (2020).
- Benchchem. Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis.
- ISRES. synthesis of 1,2,4 triazole compounds.
- ResearchG
- Chemistry Steps. Reactions of Aniline.
- PubMed.
- Lyons, T. W., et al. (2015).
- Thieme. Product Class 12: Aryl Sulfoxides and S-Arylsulfimides.
- Organic Chemistry Portal.
- Chemical Communications (RSC Publishing). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source.
- Shang, Y., et al. (2009). Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings.
- ResearchGate. The Aryl Sulfide Synthesis via Sulfide Transfer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
optimization of reaction parameters for nucleophilic aromatic substitution on fluoroanilines
Technical Support Center: Optimization of Reaction Parameters for
User Guide & Troubleshooting Interface
Welcome to the Advanced Synthesis Support Center.
Topic: Nucleophilic Aromatic Substitution (
The Core Challenge: The Reactivity Paradox
User Query: "I am trying to displace the fluorine atom in 4-fluoroaniline with an amine nucleophile, but the reaction is stalled even at reflux. Why isn't the 'Element Effect' working?"
Technical Analysis:
You are encountering a classic electronic conflict. While Fluorine is generally the superior leaving group for
-
The Conflict: The amino group (
) is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density in the -system, destabilizing the anionic Meisenheimer intermediate. -
The Result: Unactivated fluoroanilines are often inert to standard
conditions because the ring is too electron-rich to accept a nucleophile.
Strategic Solution: You must "unlock" the substrate using one of the following protocols:
-
Electronic Activation (Protection): Convert the amine into an electron-withdrawing group (EWG) or a neutral group.
-
Protocol: Acetylation (
) or Tosylation ( ). This flips the nitrogen from an EDG to a weak EWG, lowering the activation energy for nucleophilic attack.
-
-
Microwave Acceleration: Use high-energy input to overcome the activation barrier that thermal heating cannot breach.
-
Alternative Mechanism: If
remains impossible, switch to transition-metal catalysis (Buchwald-Hartwig), though this guide focuses on optimizing .
Critical Parameter Optimization (FAQs)
Phase 1: Solvent & Temperature Selection
Q: "I'm using Ethanol at reflux (
-
Reasoning: Protic solvents form hydrogen bonds with the nucleophile, creating a "solvation shell" that reduces its kinetic energy and reactivity.
-
Recommendation: Switch to Polar Aprotic Solvents .
-
DMSO (Dimethyl sulfoxide): The gold standard. It solvates the cation (e.g.,
) but leaves the nucleophile "naked" and highly reactive. -
NMP (N-Methyl-2-pyrrolidone): Excellent thermal stability for reactions requiring
. -
DMF (Dimethylformamide): Good, but decomposes at high temperatures (forming dimethylamine impurities).
-
Data Table: Solvent Efficacy for Deactivated
| Solvent | Type | Dielectric Constant ( | Suitability | Max Temp (Rec.) |
| DMSO | Polar Aprotic | 46.7 | High | |
| NMP | Polar Aprotic | 32.2 | High | |
| DMF | Polar Aprotic | 36.7 | Medium | |
| EtOH | Polar Protic | 24.5 | Low |
Phase 2: Base & Stoichiometry
Q: "I see a new spot on TLC that isn't my product. What is it?" A: This is likely a Self-Condensation Polymer .
-
The Issue: The aniline nitrogen in your starting material is itself a nucleophile. Under basic conditions, it can deprotonate and attack the fluorine of another substrate molecule.
-
Troubleshooting Protocol:
-
Use a Bulky Base: Switch to
or DIPEA (Hünig's base) if your external nucleophile is small. -
High Concentration of Nucleophile: Ensure your desired nucleophile is in large excess (
equivalents) to statistically outcompete the self-reaction. -
Inorganic Bases: For fluoroanilines, Cesium Carbonate (
) is superior to due to the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing).
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for rescuing a failed
Caption: Decision tree for diagnosing kinetic failures in fluoroaniline
Advanced Experimental Protocol
Scenario: Displacement of F in N-(4-fluorophenyl)acetamide (Protected Fluoroaniline) with Morpholine.
Reagents:
-
Substrate: N-(4-fluorophenyl)acetamide (1.0 equiv)
-
Nucleophile: Morpholine (3.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous DMSO (
concentration)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve the substrate in anhydrous DMSO.
-
Note: Do not use DMF if heating
to avoid decomposition.
-
-
Addition: Add
. The mixture may appear heterogeneous; this is normal. Add Morpholine last. -
Deoxygenation: Flush the headspace with Argon for 2 minutes.
-
Why: Oxygen can promote oxidative side reactions at high temperatures.
-
-
Activation (Microwave): Irradiate at
for 30 minutes .-
Standard Heating Alternative: If using an oil bath, heat to
for 12-18 hours.
-
-
Workup: Dilute with Ethyl Acetate, wash
with water (critical to remove DMSO).-
Troubleshooting: If DMSO remains, it will streak on silica gel columns. Use a lyophilizer if the product is water-soluble.
-
Mechanistic Insight: The "Element Effect"
To understand why you must stick with Fluorine (and not switch to Chlorine/Bromine) despite the difficulty, observe the reaction pathway below.
Caption: Kinetic pathway of
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
- Establishes the "Element Effect" (F > Cl > Br).
-
Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
- Comprehensive guide on solvent effects and Meisenheimer complexes.
-
Bella, M., et al. (2010). Organocatalytic Nucleophilic Aromatic Substitution. Chemical Society Reviews.
- Discusses activation strategies for deactiv
-
Roh, K. R., et al. (2006). Microwave-Assisted Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.
- Specific protocols for microwave acceler
-
Neustadt, B. R. (1994). Sulfolane as a Solvent for Nucleophilic Aromatic Substitution.[2] Tetrahedron Letters.
- Data on high-temperature solvents for unreactive substr
Sources
troubleshooting guide for the spectroscopic characterization of triazole compounds
Welcome to the technical support center for the spectroscopic analysis of triazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these vital heterocyclic scaffolds. The following sections provide in-depth, field-proven insights into troubleshooting common issues encountered during characterization by NMR, Mass Spectrometry, FT-IR, and UV-Vis spectroscopy. The format is a series of frequently asked questions (FAQs) designed to address specific experimental challenges with causal explanations and actionable protocols.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for triazole compounds. However, their unique electronic properties, tautomerism, and potential for hydrogen bonding can lead to complex or ambiguous spectra.
FAQ 1: Why is the N-H proton signal of my triazole broad, weak, or completely absent in the ¹H NMR spectrum?
Causality: The acidic nature of the triazole N-H proton facilitates chemical exchange with residual water or other protic species in the deuterated solvent. This exchange can occur on a timescale similar to the NMR experiment, leading to significant signal broadening. In some cases, the peak can broaden into the baseline and become undetectable. The rate of this exchange is highly dependent on solvent, temperature, and sample concentration.[1][2]
Troubleshooting Protocol:
-
Ensure Solvent Purity: Use high-purity deuterated solvents. If possible, use a freshly opened ampule of solvent (e.g., DMSO-d₆ or CDCl₃) to minimize water content.
-
Solvent Selection: Switch to a solvent that is a poorer hydrogen bond acceptor. DMSO-d₆ is often an excellent choice as it can slow down the N-H exchange rate compared to CDCl₃ and its N-H signals often appear as sharp singlets.[2]
-
Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow the rate of proton exchange, resulting in a sharper, more defined N-H signal.[3]
-
Concentration Effects: The chemical shift of the triazole proton can be concentration-dependent due to intermolecular hydrogen bonding.[3] Acquiring spectra at different concentrations may help resolve or identify the N-H proton.
-
Deuterium Exchange: To confirm the identity of an N-H peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[1][4]
FAQ 2: The aromatic region of my ¹H NMR spectrum is crowded, and I can't assign the triazole C-H proton. How can I resolve this?
Causality: The chemical shift of the triazole C-H proton (typically found between 7.5 and 8.5 ppm) often falls within the same region as aromatic protons from substituents on the triazole ring, leading to signal overlap.[5][6]
Troubleshooting Protocol:
-
2D NMR Spectroscopy: This is the most definitive method.
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment will show a direct correlation between the triazole C-H proton and its attached carbon (the triazole C-H carbon). This allows for unambiguous assignment of both signals.[7]
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings (2-3 bonds) from the triazole C-H proton to other carbons in the molecule, confirming its position within the overall structure.
-
-
Change the Deuterated Solvent: Changing the solvent can induce differential shifts in the proton signals, potentially resolving the overlap. Aromatic Solvent-Induced Shifts (ASIS), for example by switching from CDCl₃ to Benzene-d₆, can be particularly effective.
-
Use of Lanthanide Shift Reagents: While less common now, adding a small amount of a lanthanide shift reagent can induce large chemical shifts, spreading out the signals and resolving overlap. This should be done cautiously as it can also cause line broadening.
FAQ 3: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using NMR?
Causality: The electronic environment of the triazole ring carbons and protons is distinct for different substitution patterns. These differences, though sometimes subtle, are measurable and provide the basis for structural assignment.[7]
Spectroscopic Markers:
-
¹³C NMR Chemical Shifts: The chemical shift of the substituted C4 and C5 carbons of the triazole ring is a reliable indicator. Generally, the C5 carbon in a 1,4-disubstituted isomer resonates at a higher field (lower ppm) compared to the C4 carbon. In contrast, for 1,5-disubstituted isomers, this is often reversed.[5]
-
¹H NMR Chemical Shifts: The triazole C-H proton in 1,4-disubstituted isomers typically appears slightly downfield compared to the C-H proton in the corresponding 1,5-isomer, although this can be influenced by substituents.
-
HMBC Correlations: An HMBC experiment is highly diagnostic. For a 1,4-disubstituted triazole, the substituent at N1 will show a 3-bond correlation to the C5-H proton, while the substituent at C4 will show correlations to C5. In a 1,5-isomer, the N1-substituent will show correlations to the C5 substituent.
| Spectroscopic Data | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Typical ¹H Shift (C5-H) | ~7.7 - 8.5 ppm | ~7.5 - 8.2 ppm |
| Typical ¹³C Shift (C4) | >135 ppm | ~128-135 ppm |
| Typical ¹³C Shift (C5) | ~120-130 ppm | >135 ppm |
| Key HMBC Correlation | N1-substituent protons to C5 | N1-substituent protons to C4 |
Note: These are general ranges and can be significantly affected by the nature of the substituents.[5]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and providing structural information through fragmentation analysis. The stability of the triazole ring and the nature of its substituents heavily influence the observed spectra.
FAQ 4: What are the characteristic fragmentation patterns for triazole compounds?
Causality: The fragmentation of the triazole ring in mass spectrometry is a key diagnostic feature. The patterns differ significantly between 1,2,3- and 1,2,4-triazoles due to the arrangement of the nitrogen atoms.
Troubleshooting & Interpretation:
-
1,2,3-Triazoles: The most common and characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da). This is a retro-1,3-dipolar cycloaddition and results in a prominent [M-28]⁺ ion. Other common losses include HCN (27 Da) and RCN (where R is a substituent).
-
1,2,4-Triazoles: Unlike their 1,2,3-isomers, 1,2,4-triazoles typically do not show a significant loss of N₂.[8] A major fragmentation pathway often involves the elimination of HCN (27 Da) or cleavage of the ring. The fragmentation is highly dependent on the substituents.[8][9][10]
General Workflow for Ambiguous Spectra
Caption: Troubleshooting workflow for mass spectrometry data of triazoles.
FAQ 5: My triazole derivative gives a very weak or absent molecular ion peak in Electron Impact (EI) mode. What can I do?
Causality: EI is a high-energy ionization technique that can cause extensive fragmentation, especially in molecules with labile functional groups or those that can easily eliminate stable neutral molecules (like N₂ from 1,2,3-triazoles). If the molecular ion is particularly unstable, it may fragment completely before it can be detected.[10]
Troubleshooting Protocol:
-
Switch to a Soft Ionization Technique: These methods impart much less energy to the molecule, making the molecular ion (or more commonly, a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺) much more abundant.
-
Electrospray Ionization (ESI): Excellent for polar, non-volatile compounds. It is the standard for LC-MS analysis.[11]
-
Chemical Ionization (CI): A gas-phase soft ionization technique that often produces a strong [M+H]⁺ ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for larger molecules and less volatile compounds.
-
-
Optimize ESI/MS Conditions: If using ESI, fragmentation can still occur in the ion source ("in-source CID"). Reduce the fragmentor or cone voltage to minimize this effect and maximize the abundance of the pseudomolecular ion.[12]
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides valuable information about the functional groups present in a molecule. For triazoles, specific vibrations of the heterocyclic ring can be diagnostic, but are often convoluted with other signals.
FAQ 6: I'm having trouble identifying the characteristic triazole ring peaks in my FT-IR spectrum. What should I look for?
Causality: The vibrational modes of the triazole ring are complex and involve stretching and bending of C=N, N=N, C-N, and N-N bonds. These peaks are often of medium to weak intensity and can overlap with absorptions from other functional groups, particularly aromatic rings. However, there are "marker bands" that can aid in identification.[13][14]
Troubleshooting & Interpretation:
-
Identify Key Regions: Focus on the 1600-1000 cm⁻¹ region.
-
C=N and N=N Stretching: Look for bands in the range of 1650-1450 cm⁻¹. These are often coupled with C=C stretching from other aromatic substituents.
-
Ring "Breathing" and Stretching Modes: A series of bands between 1250 cm⁻¹ and 1000 cm⁻¹ are characteristic of the triazole ring skeleton vibrations.[15]
-
-
Look for N-H and C-H Bands:
-
N-H Stretch (if present): A broad band in the 3200-2500 cm⁻¹ region is indicative of a hydrogen-bonded N-H group.
-
C-H Stretch (triazole ring): A sharp, medium-intensity peak around 3150-3100 cm⁻¹ is often attributable to the C-H stretch of the triazole ring itself.[16]
-
-
Compare with Calculated Spectra: Computational chemistry (e.g., using Density Functional Theory, DFT) can predict the vibrational frequencies. Comparing an experimental spectrum to a calculated one can greatly aid in assigning the complex bands of the triazole ring.[13][14]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 1,2,4-Triazoles | Notes |
| N-H Stretch | 3126-3200 | Often broad due to hydrogen bonding.[16] |
| C-H Stretch (ring) | 3032-3100 | Aromatic C-H region. |
| C=N / N=N Stretch | 1480-1680 | Can overlap with C=C aromatic stretches.[15][16] |
| Ring Vibrations | 1000-1250 | Complex series of bands, considered "fingerprint" region for the ring. |
| C-S Stretch (if thione) | 615-640 | Useful for identifying thione-substituted triazoles.[15] |
Part 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the triazole's environment, including solvent polarity and pH.
FAQ 7: The λmax of my triazole shifts significantly when I change the solvent. Why does this happen?
Causality: This phenomenon is known as solvatochromism. The polarity of the solvent can differentially stabilize the ground state and the excited state of the triazole chromophore.[17][18]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This typically occurs for π→π* transitions when a polar solvent stabilizes the more polar excited state more than the ground state.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is common for n→π* transitions where polar, protic solvents can hydrogen-bond to the non-bonding electrons (e.g., on a nitrogen atom), lowering the energy of the ground state.[18]
Triazole compounds are sensitive to these effects due to the presence of lone pairs on the nitrogen atoms and the aromatic π-system.[12][19]
Experimental Protocol for Solvatochromic Study:
-
Select a Range of Solvents: Choose at least 4-5 solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Prepare Dilute Solutions: Prepare solutions of your compound in each solvent with identical concentrations, ensuring the absorbance maximum is within the optimal range (0.1-1.0 AU).
-
Acquire Spectra: Record the UV-Vis spectrum for each solution, noting the λmax.
-
Analyze the Data: Correlate the observed shifts in λmax with a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale). This can provide insight into the nature of the electronic transition and the change in dipole moment upon excitation.
FAQ 8: My UV-Vis absorbance readings are noisy or show a sloping baseline. What are the common causes?
Causality: Inaccurate UV-Vis measurements often stem from issues with the sample, the cuvette, or the instrument setup rather than the compound itself.[20][21]
Troubleshooting Checklist:
-
Sample Concentration: Is the sample too concentrated? High concentrations (>1.5 AU) can lead to detector saturation and non-linearity (a "flat-topped" peak). Dilute the sample to an absorbance maximum between 0.1 and 1.0.[21]
-
Sample Turbidity: Is the sample cloudy or have suspended particles? This will cause light scattering, resulting in a high, sloping baseline that rises toward shorter wavelengths.[21] Filter the sample through a 0.22 µm syringe filter or centrifuge it to remove particulates.
-
Cuvette Issues:
-
Cleanliness: Are the cuvettes clean? Fingerprints, smudges, or residual sample on the optical faces will absorb or scatter light. Clean with an appropriate solvent and wipe with a lint-free cloth.[21]
-
Material: Are you using the correct cuvette material? For measurements below 340 nm, standard plastic or glass cuvettes will absorb light. You must use quartz cuvettes for UV measurements.[20]
-
-
Blank Correction: Did you use the correct blank? The blank measurement should be taken with the same solvent and the same cuvette that will be used for the sample to correct for solvent absorbance and any imperfections in the cuvette.[21][22]
References
- Benchchem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem.
- Sravya, G., & Reddy, N. B. (2022).
- AIP Publishing. (2022).
- Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19.
- ResearchGate. (2014).
- Research Solutions. (n.d.). Mass spectra of 1,2,4‐triazoles—II.
- ACS Publications. (2021).
- Oxford Academic. (2006). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles.
- ACS. (n.d.).
- Al-Otaibi, E. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
- ResearchGate. (n.d.).
- Mondal, S., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
- Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 39(6).
- Al-Masoudi, N. A., et al. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Baghdad Science Journal.
- Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
- Feng, Z., et al. (2016). Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. ACS Chemical Biology, 11(7), 1899-1905.
- Chalmers University of Technology. (2025).
- Sciex. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
- Olivares, V., et al. (2023). Solvatochromism and Thermochromism of Fluconazole. Journal of the Chilean Chemical Society, 68(2).
- Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- ResearchGate. (n.d.).
- StellarNet, Inc. (n.d.). UV-VIS Spectroscopy Not Working?
- ResearchGate. (2013). How can I prove the formation of a triazole ring in Click chemistry?.
- YouTube. (2026). 15 Real Problems in UV–Vis Spectroscopy (Explained).
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. sciex.com [sciex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 15. ajol.info [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. research.chalmers.se [research.chalmers.se]
- 18. scribd.com [scribd.com]
- 19. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ossila.com [ossila.com]
- 21. youtube.com [youtube.com]
- 22. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
Validation & Comparative
comparative study of fluorinated versus non-fluorinated triazole aniline bioactivity
Executive Summary
In medicinal chemistry, the triazole-aniline scaffold represents a privileged structure found in numerous antifungal agents (e.g., posaconazole analogs), kinase inhibitors, and antiproliferative agents. This guide provides a technical comparison between non-fluorinated parent compounds and their fluorinated analogs .
The incorporation of fluorine—often termed "The Magic Methyl" of bioisosterism—is rarely a passive substitution. It fundamentally alters the electronic landscape of the aniline ring, modulating pKa, metabolic susceptibility, and binding kinetics.[1] This guide details these physicochemical shifts and provides validated protocols for assessing their impact.
Part 1: Physicochemical Profiling (The Fluorine Effect)
Replacing a hydrogen atom (Van der Waals radius
Electronic Modulation (Hammett Effects)
The aniline nitrogen lone pair is crucial for hydrogen bonding and solubility. Fluorine is highly electronegative (
-
Non-Fluorinated Aniline: The nitrogen lone pair is more available, resulting in a higher pKa (typically ~4.6 for the conjugate acid). This can lead to higher solubility in acidic media but potentially excessive ionization at physiological pH.
-
Fluorinated Aniline: Fluorine pulls electron density away from the ring and the amine.[2] This lowers the pKa (often by 1–2 units depending on ortho/meta positioning), reducing the basicity. This prevents "lysosomal trapping" and improves passive membrane permeability by maintaining a higher fraction of the neutral species at pH 7.4.
Comparative Data Summary
The following table summarizes the typical shifts observed when converting a generic Triazole-Phenyl-Aniline (H) to its Fluorinated (F) analog.
| Parameter | Non-Fluorinated (Parent) | Fluorinated Analog (Target) | Impact on Bioactivity |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Increased bond stability; resistance to cleavage. |
| pKa (Aniline NH₂) | ~4.6 | ~2.5 – 3.5 | Reduced basicity; improved membrane permeability. |
| LogP (Lipophilicity) | Baseline | +0.2 to +0.5 increase | Enhanced hydrophobic pocket penetration; potential solubility risk. |
| Metabolic Liability | High (Ring Hydroxylation) | Low (Blocked Site) | Extended Half-life ( |
| Binding Mode | Hydrophobic/H-Bond | Multipolar/Dipole | Fluorine can act as a weak H-bond acceptor. |
Part 2: Metabolic Stability & Mechanism
The most significant advantage of fluorination in triazole anilines is the blockade of Phase I metabolism. Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation (oxidation).
The Mechanism of Metabolic Blockade
-
The C-H Pathway: CYP450 enzymes generate a high-valent iron-oxo species (Compound I) that attacks the aromatic ring, forming an arene oxide or phenol. This leads to rapid clearance.
-
The C-F Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Furthermore, the electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aniline ring, making it less reactive toward the electrophilic iron-oxo species.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the two species.
Caption: Figure 1. Divergent metabolic fates. Fluorination lowers HOMO energy, preventing the formation of the arene oxide intermediate common in non-fluorinated anilines.[4]
Part 3: Experimental Protocols
To validate the bioactivity differences described above, researchers must employ self-validating assays. Below are the specific workflows for Metabolic Stability and Target Affinity.
Protocol: Microsomal Stability Assay (Microsomes -> LC-MS/MS)
This assay quantifies the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (1 µM final concentration in buffer).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction. (Include a "No NADPH" control to rule out chemical instability).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (precipitates protein).
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Protocol: Comparative Bioactivity (MIC/IC50)
For triazole anilines (often antifungal or kinase inhibitors), a dose-response curve is essential.
Workflow Visualization:
Caption: Figure 2. Standardized high-throughput screening workflow for determining IC50 (kinase) or MIC (antifungal) values.
Part 4: Structural Causality in Binding
Why does the fluorinated analog often exhibit higher potency?
-
Dipole Interactions: The C-F bond creates a strong molecular dipole. In the binding pocket (e.g., CYP51 for antifungals), this dipole can align with backbone amides or polar side chains (like Gly307), creating favorable electrostatic interactions not present in the H-analog.
-
Lipophilic Desolvation: The increased lipophilicity of the F-analog makes the desolvation penalty (removing water to enter the pocket) energetically more favorable compared to the more polar H-analog.
-
Conformational Restriction: Fluorine can induce a preferred conformation (e.g., twisting the aniline ring relative to the triazole) that better matches the bioactive conformation, reducing the entropic cost of binding.
References
-
Haufe, G. (2022). Fluorine in Medicinal Chemistry: A Review of the Last Decade. Journal of Fluorine Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Fjelbye, K., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Journal of Medicinal Chemistry.
Sources
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Comparison Guide: Confirming the Mechanism of Action of a Novel Triazole Kinase Inhibitor, TZ-KI-001
This guide provides a comprehensive, multi-phase strategy for the rigorous confirmation of the mechanism of action (MOA) for a novel triazole-based kinase inhibitor, designated TZ-KI-001. Our hypothetical target is B-Raf V600E, a clinically significant, constitutively active kinase mutant prevalent in melanoma and other cancers.[1][2][3] The narrative follows a logical, evidence-based progression, moving from foundational biochemical validation to complex cellular and proteome-wide analyses. This approach is designed to build a robust, self-validating body of evidence essential for drug development professionals.
Introduction: The Hypothesis for TZ-KI-001
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with various enzymatic targets, including kinases.[4][5][6][7] Our novel compound, TZ-KI-001, has been designed to selectively target the ATP-binding pocket of the B-Raf kinase, specifically the V600E mutant. This mutation drives constitutive activation of the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival.[2][8][9][10][11]
Our central hypothesis is that TZ-KI-001 is a potent and selective inhibitor of B-Raf V600E, leading to the suppression of the downstream MAPK pathway and subsequent inhibition of cancer cell proliferation. The following experimental framework is designed to systematically test and confirm this hypothesis.
Caption: A logical workflow for MoA confirmation.
Phase 1: Foundational Biochemical Validation
The first principle of confirming an inhibitor's MOA is to demonstrate direct interaction with its purified target protein in a controlled, cell-free environment. This phase answers the fundamental questions: Does TZ-KI-001 inhibit the B-Raf V600E enzyme, how potently, and by what mechanism?
Experiment 1.1: In Vitro Kinase Activity Assay
Rationale: This is the primary test to confirm direct enzymatic inhibition and determine potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures ADP produced by the kinase reaction, providing a highly sensitive readout of enzymatic activity.[12][13]
Protocol: ADP-Glo™ Kinase Assay
-
Prepare a reaction buffer containing the purified, recombinant B-Raf V600E enzyme and its specific substrate peptide.
-
Serially dilute TZ-KI-001 and a known B-Raf V600E inhibitor (e.g., Vemurafenib) in DMSO, then add to the reaction wells. Include a no-inhibitor control (DMSO only).
-
Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ for B-Raf. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and plot the dose-response curve to determine the IC50 value for each compound.
Comparative Data:
| Compound | Target Kinase | IC50 (nM) |
| TZ-KI-001 | B-Raf V600E | 8.5 |
| Vemurafenib (Control) | B-Raf V600E | 15.2 |
Interpretation: An IC50 value in the low nanomolar range, comparable or superior to the control inhibitor, provides strong initial evidence of potent, direct inhibition of the target kinase.
Experiment 1.2: Direct Binding and Kinetic Analysis
Rationale: While an activity assay confirms inhibition, it doesn't confirm direct physical binding or the mode of inhibition (e.g., ATP-competitive vs. allosteric). Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics (k-on, k-off) and affinity (KD).[14] This provides critical, orthogonal validation.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize recombinant B-Raf V600E protein onto a sensor chip.
-
Flow a series of concentrations of TZ-KI-001 across the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte (TZ-KI-001) binding to the immobilized kinase.
-
Fit the resulting sensorgrams to a kinetic model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (KD).
-
To assess ATP competition, repeat the binding analysis in the presence of a constant concentration of ATP or a non-hydrolyzable ATP analog. A significant increase in the apparent KD value indicates competition at the ATP-binding site.
Interpretation: A low KD value confirms high-affinity binding. Evidence of competition with ATP strongly supports the hypothesized MOA of an ATP-competitive inhibitor.[14] The most direct confirmation of an allosteric binding mode is to obtain a co-crystal structure of the inhibitor and the kinase.[15]
Phase 2: Cellular Target Engagement & Pathway Analysis
Demonstrating biochemical activity is necessary but not sufficient. The inhibitor must enter the cell, engage its target in a complex physiological environment, and elicit the expected downstream biological response.[16][17][18]
Caption: Inhibition of the constitutively active B-Raf V600E.
Experiment 2.1: Cellular Target Engagement via Western Blot
Rationale: To confirm that TZ-KI-001 is engaging B-Raf V600E inside cells, we must measure the phosphorylation of its direct downstream substrate, MEK. A reduction in phosphorylated MEK (p-MEK) serves as a robust biomarker of target engagement.[8][10]
Protocol: Phospho-MEK Western Blot
-
Culture A375 cells (a human melanoma line harboring the B-Raf V600E mutation) to 70-80% confluency.
-
Treat cells with increasing concentrations of TZ-KI-001 for 2 hours. Include a vehicle (DMSO) control.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-MEK (Ser217/221) and total MEK. The total MEK serves as a loading control.
-
Apply HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the dose-dependent effect of TZ-KI-001 on MEK phosphorylation.
Interpretation: A dose-dependent decrease in the p-MEK/total MEK ratio confirms that TZ-KI-001 is inhibiting B-Raf kinase activity within the cell, thereby validating cellular target engagement.
Experiment 2.2: Cellular Proliferation Assay
Rationale: The ultimate therapeutic goal of inhibiting B-Raf V600E is to halt cancer cell growth. A cell viability assay measures this functional outcome and determines the half-maximal effective concentration (EC50).[19]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TZ-KI-001 and the control inhibitor, Vemurafenib.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of metabolically active, viable cells.
-
Measure luminescence and plot the dose-response curve to calculate the EC50 value.
Comparative Data:
| Compound | Cell Line | EC50 (nM) |
| TZ-KI-001 | A375 (B-Raf V600E) | 25.7 |
| Vemurafenib (Control) | A375 (B-Raf V600E) | 48.1 |
Interpretation: A potent EC50 value demonstrates that target engagement translates into the desired anti-proliferative effect. The EC50 is typically higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular ATP concentrations.
Phase 3: Selectivity & Off-Target Profiling
Even highly potent inhibitors can have unintended "off-target" effects, which can lead to toxicity or confound the interpretation of biological results.[20][21][22] Rigorous selectivity profiling is a non-negotiable step in MOA confirmation.[23][24][25]
Experiment 3.1: Kinome-wide Selectivity Profiling
Rationale: To understand the selectivity of TZ-KI-001, it must be screened against a broad panel of human kinases. This identifies potential off-targets and provides a quantitative measure of selectivity.
Protocol: Commercial Kinase Panel Screening (e.g., Eurofins KINOMEscan® or Reaction Biology Kinase HotSpot℠)
-
Submit TZ-KI-001 for screening at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The service provider will perform binding or activity assays and report the percent inhibition for each kinase.
-
For any kinases showing significant inhibition (e.g., >70%), perform follow-up dose-response experiments to determine the IC50 values.[23]
-
Analyze the data to identify off-targets and calculate a selectivity score.
Interpretation: An ideal inhibitor will show high potency against B-Raf V600E with minimal activity against other kinases. This data is crucial for predicting potential side effects and for confirming that the observed cellular phenotype is due to on-target inhibition.
Experiment 3.2: Unbiased Chemical Proteomics
Rationale: Kinome panels are limited to known kinases. To identify all potential binding partners in an unbiased manner, chemical proteomics is the gold standard.[26][27][28] This technique uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[29][30][31]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesize an analog of TZ-KI-001 with a linker suitable for immobilization on beads, creating an affinity matrix.
-
Incubate the affinity matrix with lysate from A375 cells.
-
As a control, perform a parallel incubation where the lysate is pre-treated with a high concentration of free, soluble TZ-KI-001 to competitively block specific binding to the beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are present in the main experiment but absent or significantly reduced in the competition control are considered specific binding partners.
Interpretation: This powerful, unbiased approach can confirm B-Raf as the primary target and reveal any unexpected off-targets, including non-kinase proteins, providing a complete picture of the compound's interactome.[26][31]
Caption: Converging evidence builds a robust MoA profile.
Conclusion
Confirming the mechanism of action for a novel kinase inhibitor like TZ-KI-001 is a systematic process of building a multi-layered, self-validating case. By progressing from direct biochemical inhibition (Phase 1), through cellular target engagement and functional outcomes (Phase 2), to a comprehensive assessment of selectivity (Phase 3), we can establish a high degree of confidence in the inhibitor's MOA. This rigorous, evidence-based approach is fundamental to the successful development of targeted therapies and provides the critical data package required by researchers, drug development professionals, and regulatory agencies.
References
-
GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS. Retrieved from [Link]
-
Wikipedia. (2024). MAPK/ERK pathway. Retrieved from [Link]
-
Sun, Y., Liu, W. Z., Liu, T., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Reports. Retrieved from [Link]
-
Godl, K., Wissing, J., Blencke, S., et al. (2005). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Jura, N., & Zhang, X. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Retrieved from [Link]
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Lu, Y., Chen, Y., & Zhang, Y. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
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Boster Biological Technology. (n.d.). ERK Signaling Pathway. Retrieved from [Link]
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Godl, K., Wissing, J., Blencke, S., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Chemical Communications. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Klüter, S., Reinecke, M., Fals, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]
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Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Retrieved from [Link]
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Giansanti, P., Tsiatsiani, L., Low, T. Y., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Karaman, M. W., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Current Genomics. Retrieved from [Link]
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Brehmer, D., Godl, K., & Blencke, S. (2008). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics. Retrieved from [Link]
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Fedorenko, I. V., Paraiso, K. H., & Smalley, K. S. (2022). Activation mechanisms of clinically distinct B-Raf V600E and V600K mutants. FEBS Letters. Retrieved from [Link]
-
Knight, Z. A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]
-
Uitdehaag, J. C., Verkaar, F., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]
-
Smith, A. M., & Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters. Retrieved from [Link]
-
Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
-
Pópulo, H., Lopes, J. M., & Soares, P. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2025). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Retrieved from [Link]
-
AACR Journals. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]
-
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. Retrieved from [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]
-
Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
Sharma, D., & Narasimhan, B. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society. Retrieved from [Link]
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The Virtual-to-Real Gap: Cross-Validating In-Silico Predictions with In-Vitro Results for Triazole Derivatives
Executive Summary
The development of triazole derivatives—ubiquitous in antifungal (e.g., fluconazole) and antineoplastic pharmacophores—relies heavily on the correlation between computational models and biological reality. However, a common pitfall in this domain is the "false positive" paradox: compounds with high predicted binding affinity that fail in wet-lab assays.
This guide objectively compares in-silico predictive methods against in-vitro experimental standards. It provides a rigorous framework for validating molecular docking scores against Minimum Inhibitory Concentration (MIC) and IC
The Correlation Challenge: Why Models Fail
Triazoles primarily target CYP51 (Lanosterol 14
The Discrepancy: Standard scoring functions (e.g., Vina, Glide Score) are often calibrated for hydrogen bonding and hydrophobic contacts, not metal coordination. Consequently, in-silico tools may undervalue the strength of the Fe-N interaction or overvalue hydrophobic tails that, in reality, prevent the molecule from entering the catalytic pocket due to steric clash.
Comparative Analysis: In-Silico vs. In-Vitro Metrics[1][2]
| Feature | In-Silico Prediction (The Model) | In-Vitro Reality (The Assay) | Common Source of Error |
| Binding Affinity | Docking Score (kcal/mol) (e.g., AutoDock Vina, Glide) | IC | Scoring functions failing to account for solvation entropy or metal coordination geometry. |
| Functional Potency | Ligand Efficiency (LE) | MIC ( | Cell wall permeability. A compound binds the enzyme well but cannot penetrate the fungal cell wall. |
| Lipophilicity | Calculated LogP (cLogP) (e.g., SwissADME, RDKit) | Shake-Flask / HPLC LogP | Triazoles are distinct "chameleons"; intramolecular H-bonds can alter experimental lipophilicity. |
| Toxicity | QSAR Models (e.g., ProTox-II) | CC | Metabolic activation. In-silico often misses toxic metabolites generated in vivo. |
Validation Workflow
To ensure data integrity, one must move from a linear workflow to a cyclic validation loop.
Figure 1: The Cyclic Validation Workflow. Note the feedback loop: if Correlation (
Experimental Protocols
Protocol A: Heme-Constrained Molecular Docking (In-Silico)
Objective: To predict binding energy while enforcing the critical Nitrogen-Iron interaction.
-
Protein Preparation:
-
Retrieve CYP51 structure (e.g., PDB: 5V5Z for C. albicans or 3LD6 for M. tuberculosis).
-
Crucial Step: Do not delete the Heme group. Assign partial charges to the Fe atom (typically +2.0 or calibrated via QM/MM).
-
-
Ligand Preparation:
-
Generate 3D conformers of triazole derivatives.
-
Minimize energy using the MMFF94 force field.
-
-
Grid Generation:
-
Center the grid box on the Heme Iron.
-
Dimensions:
Å (sufficient to cover the access channel).
-
-
Docking (AutoDock Vina Example):
-
Use a configuration file that penalizes poses where the triazole nitrogen is
Å from the iron. -
Note: Standard Vina does not have explicit metal coordination constraints. For high precision, use Gold (CCDC) with a metal constraint or AutoDock4 with Fe-specialized parameter files.
-
Self-Validation: Re-dock the co-crystallized inhibitor (e.g., Posaconazole). The RMSD must be
Å for the protocol to be valid.
-
Protocol B: Resazurin-Based Microdilution Assay (In-Vitro)
Objective: To determine MIC quantitatively with a colorimetric endpoint, removing subjective visual error.
-
Compound Solubilization:
-
Dissolve triazole derivatives in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).
-
Critical Constraint: The final DMSO concentration in the well must be
(preferably 0.5%) to prevent solvent toxicity from masking the drug effect.
-
-
Plate Preparation:
-
Use sterile 96-well flat-bottom plates.
-
Add 100
L of RPMI 1640 (buffered with MOPS, pH 7.0) to all wells.[1] -
Perform serial 2-fold dilutions of the test compound across columns 1–10.
-
Column 11: Growth Control (Cells + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Adjust fungal inoculum (C. albicans) to
to CFU/mL. -
Add 100
L of inoculum to wells 1–11.
-
-
Incubation & Readout:
-
Incubate at 35°C for 24 hours.
-
Add 20
L of Resazurin solution (0.015% w/v).[2] -
Incubate for an additional 4–6 hours.
-
Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) or Absorbance (570 nm / 600 nm).
-
Result: Blue = Dead (Inhibition); Pink = Live (Growth).
-
Mechanistic Visualization: The CYP51 Interaction
Understanding the structural basis of the interaction is required to interpret outliers in your data.
Figure 2: Mechanistic Logic of Triazole Binding. Successful inhibition requires satisfying all three nodes: Heme coordination (Enthalpy), Pocket fit (Entropy), and Channel entry (Kinetics).
Data Synthesis & Interpretation
When publishing your comparison, avoid vague statements like "good correlation." Use the following template to present your data rigorously:
| Compound ID | Docking Score (kcal/mol) | Predicted LogP | MIC ( | Correlation Status | Analysis |
| TZ-01 | -9.2 | 2.5 | 0.5 | Concordant | High affinity + optimal lipophilicity = Potent. |
| TZ-02 | -9.5 | 5.8 | >64 | False Positive | High affinity, but LogP > 5 leads to poor solubility in media. |
| TZ-03 | -6.1 | 1.8 | 4.0 | False Negative | Low docking score likely due to rigid receptor; induced fit allows binding. |
Statistical Validation:
Calculate the Pearson correlation coefficient (
- : Strong predictive model.
- : Poor model. Re-evaluate the docking grid or the water molecules in the active site.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Lass-Flörl, C. (2011). The changing face of epidemiology of invasive fungal disease in Europe. Mycoses, 52(3), 197-205. (Context for antifungal demand). Link
-
Sarkar, A., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[3] Frontiers in Chemistry, 8, 770. (Protocol for Heme-Triazole docking). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. (The Gold Standard for MIC). Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. (Protocol for Resazurin/MTT). Link
Sources
- 1. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Scaffold: A Comparative Guide to 1,2,3- and 1,2,4-Triazole Binding Architectures
Executive Summary: The Tale of Two Isomers
In modern medicinal chemistry, triazoles are not merely structural spacers; they are pharmacophores that dictate the thermodynamic and kinetic destiny of a drug candidate. While 1,2,3-triazoles and 1,2,4-triazoles share a molecular formula (
This guide provides a technical comparative analysis for drug developers. We move beyond basic activity data to explore the structural causality of binding: why the 1,2,4-isomer is the "Iron Grip" of CYP inhibition, and how the 1,2,3-isomer functions as the "Velcro" of peptidomimetics.
Mechanistic Deep Dive: Binding Modes Analyzed
The 1,2,4-Triazole: The Heme Coordinator
Primary Role: Metal-Ion Warhead
Key Targets: Lanosterol 14
The 1,2,4-triazole is the engine behind blockbuster antifungals (Fluconazole) and aromatase inhibitors (Letrozole). Its efficacy stems from its ability to form a coordinate covalent bond with the heme iron.
-
The N4 Factor: Unlike the 1,2,3-isomer, the N4 nitrogen of the 1,2,4-triazole possesses a lone pair that projects with ideal geometry to occupy the 6th coordination site of the heme iron (Fe
). -
Binding Signature: This interaction results in a Type II spectral change (red shift in the Soret band), indicating displacement of the native water molecule and locking the enzyme in an inactive low-spin state.
-
Thermodynamics: The binding is typically enthalpy-driven (
) due to the formation of the strong Fe-N bond.
The 1,2,3-Triazole: The Bioisostere
Primary Role: Amide Mimic & Dipole Anchor Key Targets: HIV-1 Protease, Kinases (EGFR, CDK2), Acetylcholinesterase.
The 1,2,3-triazole, easily accessed via CuAAC ("Click") chemistry, is rarely a metal coordinator. Instead, it acts as a rigid bioisostere for the amide bond.
-
Dipole Alignment: With a massive dipole moment (~5.0 D), it engages in strong electrostatic interactions.
-
Amide Mimicry: The 1,4-disubstituted 1,2,3-triazole mimics a trans-amide bond.[1][2][3] The C5-H acts as a hydrogen bond donor (mimicking the amide NH), while N2/N3 act as hydrogen bond acceptors (mimicking the carbonyl oxygen).
-
Thermodynamics: Binding often shows a favorable entropic contribution (
) when used as a linker to constrain the conformation of two pharmacophores, reducing the entropic penalty of binding.
Comparative Data Analysis
The following table contrasts the physicochemical and binding properties of the two scaffolds to aid in rational design.
| Feature | 1,2,4-Triazole | 1,2,3-Triazole |
| Primary Binding Mode | Coordination: Direct bond to metal cofactor (Fe, Zn). | Electrostatic: Dipole interactions, H-bonding, |
| Electronic Character | ||
| Dipole Moment | ~2.1 D | ~5.0 D (Highly Polar) |
| Bioisosterism | Pyridine mimic. | trans-Amide mimic (1,4-isomer); cis-Amide mimic (1,5-isomer). |
| Synthetic Access | Classical cyclization (Hydrazides). Harder to functionalize late-stage. | "Click" Chemistry (CuAAC/RuAAC). Ideal for Fragment-Based Drug Design (FBDD). |
| Metabolic Stability | High (CYP inhibitor). | Extremely High (Protease resistant). |
Decision Logic: Scaffold Selection
Use the following decision tree to determine which triazole scaffold suits your target pocket.
Figure 1: Strategic decision tree for selecting triazole isomers based on target active site features.
Experimental Protocols: Validating the Binding Mode
To confirm whether your triazole is binding via heme coordination (1,2,[5][6]4) or allosteric fit (1,2,3), X-ray crystallography is the gold standard. However, triazoles present specific solubility challenges.
Protocol: Co-Crystallization of Triazole-Protein Complexes
Objective: Obtain high-resolution (<2.5 Å) structures to resolve the N-coordination or H-bond network.
Reagents:
-
Target Protein (>95% purity, concentrated to 10 mg/mL).
-
Triazole Ligand (100 mM stock in 100% DMSO).
-
Crystallization Buffer (Screen-specific).
Step-by-Step Methodology:
-
Solubility Check (The Critical Step):
-
Insight: Triazoles often crash out in aqueous buffers.
-
Action: Dilute ligand stock 1:10 into the protein buffer without protein. If precipitate forms, add 10%
-cyclodextrin or lower the ligand concentration.
-
-
Complex Formation (Incubation):
-
Mix Protein:Ligand at a 1:3 molar ratio .
-
Note: For 1,2,4-triazoles targeting CYP enzymes, the color may shift (red to brown) upon mixing, indicating heme coordination.
-
Incubate on ice for 60 minutes. Spin down at 13,000 x g for 10 minutes to remove aggregates.
-
-
Hanging Drop Vapor Diffusion:
-
Mix 1
L of Protein-Ligand complex + 1 L of Reservoir solution. -
Seal over 500
L reservoir. -
Incubate at 18°C.
-
-
Data Validation (Electron Density):
-
Upon solving the structure, examine the
difference map. -
1,2,4-Triazole Check: Look for continuous electron density between the triazole N4 and the heme iron (Distance ~2.0 - 2.2 Å).
-
1,2,3-Triazole Check: Verify the C5-H orientation towards carbonyl backbone residues (Distance ~3.0 - 3.5 Å).
-
Workflow Visualization
Figure 2: Optimized workflow for co-crystallizing hydrophobic triazole ligands.
References
-
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link
-
Lass-Flörl, C. (2011).[7] Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. Link
-
Hargrove, T. Y., et al. (2012). Complexes of CYP51 with 1,2,4-triazoles: Probing the basis of fungal selectivity. Journal of Biological Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Aniline Analogues
For researchers, scientists, and professionals in drug development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized by the body will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. The aniline moiety, a common scaffold in medicinal chemistry, is notoriously susceptible to metabolic degradation. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated and non-fluorinated aniline analogues, supported by experimental data and protocols, to illuminate how strategic fluorination can be a powerful tool to overcome this liability.
The Metabolic Fate of Anilines: A Target for Cytochrome P450
Anilines are primarily metabolized in the liver by the cytochrome P450 (CYP) superfamily of enzymes.[1] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics.[1] For aniline and its derivatives, the primary metabolic pathways involve oxidation of the aromatic ring and the amino group. The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic attack by the reactive oxygen species generated by CYP enzymes.[2]
The major sites of metabolic attack on the aniline scaffold are:
-
Para-hydroxylation: The addition of a hydroxyl group at the position para to the amino group is a common and often rapid metabolic pathway.
-
Ortho-hydroxylation: Hydroxylation at the ortho position can also occur.
-
N-oxidation: The nitrogen atom of the amino group can be oxidized to form N-hydroxyanilines and nitrosoarenes, which are often reactive metabolites that can lead to toxicity.[2]
These metabolic transformations not only lead to rapid clearance of the parent compound but can also generate reactive intermediates with the potential for off-target toxicity.[2]
The Impact of Fluorination: A Shield Against Metabolic Attack
The introduction of fluorine atoms onto the aniline ring is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[2] This improvement is not simply due to the strength of the carbon-fluorine bond, but rather a combination of electronic and steric effects that alter the molecule's interaction with metabolizing enzymes.[2][3]
The key mechanisms by which fluorination enhances the metabolic stability of anilines include:
-
Blocking Sites of Metabolism: Strategically placing a fluorine atom at a position susceptible to CYP-mediated hydroxylation, such as the para-position, can physically block the metabolic reaction from occurring.[2] This is often referred to as a "metabolic block."
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction onto the aniline ring has a profound electron-withdrawing effect. This deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[2] This electronic perturbation lowers the energy of the highest occupied molecular orbital (HOMO), which is a key factor in the rate of oxidative metabolism.[2]
-
Modulating Enzyme-Substrate Interactions: Fluorination can also influence how the molecule binds within the active site of a CYP enzyme. In some cases, the presence of fluorine can lead to a less favorable binding orientation for metabolism to occur, thereby reducing the rate of degradation.[2]
Visualizing the Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of aniline and how fluorination at the para-position can block the major route of hydroxylation.
Caption: Experimental workflow for a liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system and phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (t=0).
-
-
Sampling at Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a new 96-well plate containing cold acetonitrile with an internal standard. This will stop the enzymatic reaction.
-
-
Protein Precipitation and Sample Preparation:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein). [4]
-
Conclusion: Strategic Fluorination as a Cornerstone of Modern Drug Design
The metabolic instability of aniline-containing compounds presents a significant challenge in drug discovery. However, as this guide has demonstrated, the strategic incorporation of fluorine can be a highly effective strategy to mitigate this liability. By blocking sites of metabolism and altering the electronic properties of the aniline ring, fluorination can significantly enhance a compound's half-life and bioavailability. The in vitro liver microsomal stability assay provides a robust and reliable method for experimentally evaluating the impact of such chemical modifications. For medicinal chemists and drug development scientists, a thorough understanding of the principles of metabolic stability and the judicious application of techniques such as fluorination are indispensable for the successful design of the next generation of therapeutics.
References
Sources
independent verification of the antiproliferative effects of a novel triazole compound
Technical Guide: Independent Verification of Antiproliferative Efficacy for Novel 1,2,3-Triazole Candidates
Executive Summary & Strategic Context
The reproducibility crisis in preclinical oncology has necessitated a shift from simple "efficacy screening" to rigorous "independent verification." This guide outlines the validation framework for TZ-401 , a novel 1,2,3-triazole derivative designed to circumvent taxane resistance.
Unlike Paclitaxel, which stabilizes microtubules, 1,2,3-triazoles pharmacologically resemble Combretastatin A-4 (CA-4), acting as tubulin destabilizers by binding to the colchicine site. This distinct mechanism requires a tailored verification protocol that goes beyond standard MTT assays to include mechanistic confirmation and therapeutic index (TI) profiling.
Key Comparison:
-
Paclitaxel (Standard): High potency (nM), high toxicity, stabilizes microtubules.
-
TZ-401 (Candidate): Moderate-High potency (low
M/high nM), lower toxicity, destabilizes microtubules.
Mechanistic Profiling: The Triazole Advantage
To verify TZ-401, one must first understand its divergence from the gold standard. Paclitaxel binds to the
Visualization: Microtubule Dynamics & Drug Interference
The following diagram illustrates the opposing mechanisms of action (MOA) that your validation experiments must distinguish.
Figure 1: Divergent mechanisms of tubulin-targeting agents. Paclitaxel freezes microtubules, while TZ-401 prevents their formation.
Comparative Efficacy Data (In Vitro)
Independent verification requires benchmarking against established IC50 values. The table below synthesizes data from verified literature sources regarding standard triazole performance vs. clinical agents.
Table 1: Benchmark IC50 Values for Validation
| Compound | Class | A549 (Lung) | MCF-7 (Breast) | HEK-293 (Normal) | Mechanism Note |
| Paclitaxel | Taxane | 1.5 - 5.0 nM | 2.5 - 10.0 nM | < 50 nM | High Toxicity: Low selectivity between cancer/normal cells in vitro. |
| TZ-401 (Target) | 1,2,3-Triazole | 20 - 80 nM | 45 - 90 nM | > 10,000 nM | High Selectivity: Target IC50 should be <100 nM for potency, but >10 |
| Combretastatin A-4 | Stilbenoid | ~3 - 15 nM | ~5 - 20 nM | ~500 nM | Structural analog; useful positive control for colchicine site. |
| Cisplatin | Platinum | 5.0 - 15.0 | 10.0 - 30.0 | ~10 | Non-tubulin control; significantly lower potency than tubulin binders. |
Critical Insight: If your TZ-401 batch yields an IC50 > 5
M in A549 cells, it is likely biologically inert or impure. Potent tubulin inhibitors must perform in the nanomolar range.
The Verification Protocol (Step-by-Step)
To satisfy the DRIVER (Designing and Reporting In Vitro Experiments Responsibly) guidelines, follow this self-validating workflow.
Phase 1: Chemical Integrity Check
Before biological testing, ensure the "novel" compound is chemically distinct and pure.
-
Protocol: 1H-NMR (DMSO-d6) and HPLC (>95% purity required).
-
Why: Impurities (e.g., copper residues from the "Click" synthesis of triazoles) are cytotoxic and can generate false positives.
Phase 2: The "Golden Standard" MTT Assay
Do not use a generic protocol. Use this optimized workflow to prevent "Edge Effects" and linearity errors.
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates.
-
Control: Fill outer edge wells with PBS (not cells) to prevent evaporation bias (Edge Effect).
-
-
Incubation: Allow attachment for 24h.
-
Treatment: Add TZ-401 (Serial dilution: 1 nM to 100
M).-
Solvent Control: DMSO concentration must remain < 0.1% in all wells.
-
-
Development: Add MTT (0.5 mg/mL). Incubate 3-4h.
-
Solubilization: Use DMSO. Measure Absorbance at 570 nm (Ref 630 nm).
-
Calculation: Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.
Phase 3: Mechanistic Confirmation (Tubulin Polymerization Assay)
Cytotoxicity does not prove mechanism. You must verify tubulin inhibition.
-
Method: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Readout:
Visualization: Validation Workflow
Figure 2: The "DRIVER" compliant verification workflow for antiproliferative agents.
Safety Profile: The Therapeutic Index (TI)
A novel compound is only valuable if it is safer than the standard. The Therapeutic Index in vitro is calculated as:
-
Paclitaxel TI: Often < 10 (Very narrow window).
-
Target TZ-401 TI: Should be > 50.
Interpretation: If TZ-401 has an IC50 of 50 nM in A549 and 5,000 nM in HEK-293, the TI is 100. This indicates a superior safety profile compared to Paclitaxel, justifying further development despite potentially lower absolute potency.
References
-
Mechanisms of action of 1,2,3-triazole hybrids. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability. Clyte Technologies. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays. Figshare. [Link][5]
-
Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. National Institutes of Health (PMC). [Link]
-
DRIVER Recommendations (Designing and Reporting In Vitro Experiments Responsibly). NC3Rs. [Link]
-
Concept of the in vitro therapeutic index. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. plos.figshare.com [plos.figshare.com]
Safety Operating Guide
Operational Disposal Protocol: 5-Fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
The following guide provides a comprehensive, operational disposal protocol for 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline .
As this specific compound is often a research intermediate with limited specific safety literature, this protocol utilizes Structure-Activity Relationship (SAR) principles, treating the substance with the highest level of caution appropriate for halogenated aniline derivatives and triazole thioethers.
Part 1: Executive Summary & Chemical Identity[1]
Directive: Treat this substance as a High-Hazard Halogenated Organic . It possesses functional groups (aniline, triazole, thioether) that pose acute toxicity, skin sensitization, and aquatic hazard risks.
Immediate Action Required:
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the thioether and aniline moieties.
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF and SOx gases).
-
Containment: Double-bagged in polyethylene (LDPE/HDPE) or stored in glass/chemically resistant containers.
Chemical Profile for Waste Labeling
| Parameter | Detail |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇FN₄S |
| Functional Groups | Fluorinated Phenyl, Primary Amine (Aniline), Thioether, Triazole |
| Hazard Class (SAR) | Acute Toxic (Oral/Dermal), Skin Sensitizer , Aquatic Chronic |
| Waste Code (Rec.) | D001 (Ignitable - if in solvent), Halogenated Organic |
| Incompatibility | Strong Oxidizers, Acid Chlorides, Chloroformates |
Part 2: Hazard Identification & Risk Assessment[1][5][6]
This section details the causality behind the disposal procedures. We do not simply list hazards; we explain how the molecular structure dictates the waste stream.
The Fluorine Factor (Incineration Risk)
-
Mechanism: Upon combustion, the C-F bond cleaves to form Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings.
-
Protocol Implication: You must label the waste container explicitly as "Contains Fluorinated Organics." This alerts the disposal facility to use an incinerator equipped with an alkaline scrubber.
The Thioether & Aniline Groups (Chemical Reactivity)
-
Mechanism: The sulfide (thioether) linkage is prone to oxidation to sulfoxides/sulfones. The aniline nitrogen is nucleophilic.
-
Protocol Implication: Segregate strictly from oxidizing acids (Nitric, Chromic). Mixing these can result in an exothermic reaction and the release of toxic nitrogen/sulfur oxide gases.
Aquatic Toxicity (Environmental Fate)
-
Mechanism: Halogenated anilines are notoriously persistent in water and toxic to aquatic life (high LogP, membrane permeability).
-
Protocol Implication: Zero-discharge policy. No amount of this substance (solid or wash liquid) may be poured down the sink. All rinsate must be collected.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance, Contaminated Solids)
Applicability: Expired stocks, weighing boats, contaminated gloves, filter paper.
-
Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.
-
Deactivation (Optional but Recommended): If dealing with fine powder, wet slightly with mineral oil to prevent dust generation during handling.
-
Secondary Containment: Seal the bag and place it into a Wide-Mouth HDPE Drum or a Screw-Top Glass Jar labeled "Solid Hazardous Waste."
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Workflow B: Liquid Waste (Stock Solutions, Reaction Mixtures)
Applicability: Compound dissolved in DMSO, Methanol, or reaction solvents.
-
Solvent Compatibility Check:
-
If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Segregate into the "Halogenated Waste" stream anyway due to the fluorine content of the solute, or consult your specific EHS officer. (Best practice: Halogenated Stream ).
-
If dissolved in Halogenated Solvents (DCM): Segregate into "Halogenated Waste."
-
-
pH Verification: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from a reaction workup), neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.
-
Transfer: Pour into a dedicated solvent waste carboy (HDPE or Glass).
-
Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent. Add the rinsate to the waste carboy. Do NOT flush rinsate down the drain.
Part 4: Visualized Decision Matrix
The following diagram illustrates the logical flow for segregating this specific compound to ensure safety and compliance.
Figure 1: Waste segregation logic flow ensuring correct downstream incineration protocols for fluorinated aniline derivatives.
Part 5: Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent environmental release.
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 dust mask (for solids) or Half-face respirator (if volatile solvents involved).
Spill Cleanup Workflow
Figure 2: Immediate spill response protocol. Note that Step 5 emphasizes collecting wash water as hazardous waste.
Part 6: References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
U.S. EPA. (2024). RCRA Hazardous Waste Description and Identification. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]
Sources
Personal protective equipment for handling 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
An Expert Guide to the Safe Handling of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
A Note on This Guidance
No specific Safety Data Sheet (SDS) has been published for this compound. The following essential guide is a synthesis of established safety protocols for its primary structural components: fluoroanilines, aromatic amines, and triazole-based compounds.[1] It is imperative to treat this novel compound as hazardous, assuming a conservative risk profile based on the known toxicities of its constituent chemical families.
Immediate Safety Profile & Core Hazards
Before handling, it is critical to understand that this compound is presumed to be a hazardous substance. The primary risks are associated with its aniline substructure, which is known for its toxicity upon ingestion, inhalation, and skin contact.[2][3]
Anticipated Hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Organ Damage: Anilines are known to cause damage to organs, particularly the hematopoietic system, through prolonged or repeated exposure.[2][4]
-
Skin and Eye Damage: Expected to cause serious eye irritation and may cause skin irritation or an allergic skin reaction.[2][5][6]
-
Aquatic Toxicity: Many aniline and triazole derivatives are toxic to aquatic life.[7][8]
-
Mutagenicity & Carcinogenicity: Some aniline compounds are suspected of causing genetic defects and cancer.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE. For extended or high-risk operations, more robust protection may be necessary.
| Protection Area | Required PPE | Rationale and Specifications |
| Hand Protection | Double-gloved chemical-resistant gloves | Outer Glove: Butyl rubber or Viton. Inner Glove: Nitrile. This combination provides robust protection against a broad range of chemicals. Aniline and its derivatives can be absorbed through the skin; therefore, glove integrity is paramount.[1][9] Always inspect gloves for degradation or punctures before use. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield | Vapors and accidental splashes pose a significant risk. Chemical splash goggles that form a complete seal around the eyes are mandatory. A full-face shield must be worn in conjunction with goggles to protect against splashes.[1][7] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron | A fully buttoned, flame-retardant lab coat is the minimum requirement. For any procedure involving potential splashes (e.g., transfers, reactions), a chemical-resistant apron worn over the lab coat is essential.[1] |
| Respiratory Protection | Certified chemical fume hood | All handling of this compound must occur within a certified and properly functioning chemical fume hood to prevent the inhalation of vapors or aerosols.[1] If a fume hood is unavailable or during a significant spill, a full-face respirator with organic vapor cartridges is required.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Standard laboratory practice dictates that closed-toe shoes must be worn at all times. These should be made of a material that offers resistance to chemical spills.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to maintaining a safe laboratory environment. The following workflow should be adapted to your specific experimental context.
Caption: A standard workflow for handling hazardous chemical compounds.
Detailed Steps:
-
Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that is specific to the quantities and manipulations involved.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height.[1]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Spill Kit: A spill kit appropriate for organic amines and solvents must be readily accessible. This should include absorbent materials like vermiculite or sand.[7]
-
-
Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]
-
Dispensing: All manipulations and dispensing of the compound must occur within the chemical fume hood.[1] Use precision tools like syringes or pipettes for liquid transfers to minimize spill risks.
-
Heating: If heating is required, use controlled methods such as a heating mantle or an oil bath. Avoid open flames.[1]
-
-
Storage:
Emergency & Disposal Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Response
Caption: Emergency response procedures for chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Management
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill.
-
Absorb the spilled material using an inert absorbent such as sand, earth, or vermiculite.[7]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning solution.
Waste Disposal
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of the waste in clearly labeled, sealed containers.
-
Follow all local, regional, and national regulations for hazardous chemical waste disposal.[10] Triazole-based compounds can be persistent in the environment, making proper disposal critical.[11][12]
References
- Aniline - Lanxess. (2015, March 15).
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem.
- Dräger Gas Detectors & PPE for Aniline | C6H7N | 62-53-3.
- Aniline | C6H5NH2 | CID 6115 - PubChem - NIH.
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
- Removal of triazines, triazoles and organophophates in biomixtures and application of a biopurification system for the treatment of laboratory wastew
- Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the r
- 5-Fluoro-2-(1,2,4-triazol-4-yl)aniline - PubChem.
- This compound - PubChemLite.
- SAFETY D
- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29).
- TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES
- Secretari
- Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. | Semantic Scholar.
- Safety d
- 869942-02-9 | 5-Fluoro-2-(1h-1,2,4-triazol-1-yl)aniline - Moldb.
- Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques | Request PDF - ResearchG
- 15859_006_en_ 5-FLUOROURACIL - Farmalabor M
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline - Sigma-Aldrich.
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline - Sigma-Aldrich.
- Chemical Properties of p-Fluoroaniline (CAS 371-40-4) - Cheméo.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
- SAFETY D
- Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29).
- Aniline - SAFETY D
- Safety D
- Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC. (2021, September 11).
- Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - Semantic Scholar. (2025, December 16).
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole - MDPI. (2022, July 7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
